Product packaging for Diisopropyl sulfite(Cat. No.:CAS No. 4773-13-1)

Diisopropyl sulfite

Cat. No.: B117700
CAS No.: 4773-13-1
M. Wt: 166.24 g/mol
InChI Key: IIKLEMKAKOISSP-UHFFFAOYSA-N
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Description

Diisopropyl sulfite, also known as this compound, is a useful research compound. Its molecular formula is C6H14O3S and its molecular weight is 166.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3S B117700 Diisopropyl sulfite CAS No. 4773-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl sulfite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKLEMKAKOISSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336859
Record name Diisopropyl sulfite
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Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-13-1
Record name Diisopropyl sulfite
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Record name Diisopropyl Sulfite
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. It serves as a valuable reagent in organic synthesis, particularly in O-sulfation reactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and spectral data to support its application in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the tables below for easy reference.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₄O₃S[1]
Molecular Weight 166.24 g/mol [1]
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 170 °C[2][3]
Note: Conflicting data exists, with some sources citing 103-104°C[4] or 187.5±9.0 °C at 760 mmHg[5]. The 170°C value is most frequently cited by chemical suppliers.
Melting Point -30 °C[4]
Density 1.01 g/cm³[3]
Refractive Index 1.4130 - 1.4170[3]
Table 2: Identification and Safety
PropertyValueSource(s)
IUPAC Name dipropan-2-yl sulfite[1]
CAS Number 4773-13-1[1]
Synonyms Sulfurous acid, diisopropyl ester; Sulfurous acid, bis(1-methylethyl) ester[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1]
Table 3: Solubility
SolventSolubilitySource(s)
Ethanol Soluble[4]
Ether Soluble[4]
Water Slightly soluble[4]
Note: Quantitative solubility data in common organic solvents is not readily available in the reviewed literature.

Synthesis of this compound

This compound is typically synthesized by the reaction of isopropanol with thionyl chloride. The following is a general experimental protocol adapted from procedures for similar dialkyl sulfites.

Experimental Protocol: Synthesis from Isopropanol and Thionyl Chloride

Materials:

  • Isopropanol (2 moles)

  • Thionyl chloride (1 mole)

  • Inert gas (e.g., Nitrogen or Argon)

  • Apparatus for reaction under an inert atmosphere, including a dropping funnel and a system for trapping acidic gases.

Procedure:

  • To a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2 molar equivalents of anhydrous isopropanol.

  • Slowly add 1 molar equivalent of thionyl chloride dropwise to the isopropanol while stirring and maintaining the reaction mixture at a controlled temperature, typically cool to manage the initial exotherm.

  • Throughout the addition, a stream of inert gas is passed through the reaction mixture to help remove the hydrogen chloride gas that is formed.[6]

  • After the addition is complete, the reaction mixture may be gently warmed to ensure the reaction goes to completion.

  • The crude this compound can then be purified by distillation under reduced pressure.

The reaction proceeds in two stages, with the initial formation of an unstable chlorosulfite ester intermediate, which then reacts with a second molecule of isopropanol.[6]

G Synthesis of this compound cluster_reactants Reactants cluster_products Products Isopropanol Isopropanol (2 eq.) DiisopropylSulfite This compound Isopropanol->DiisopropylSulfite ThionylChloride Thionyl Chloride (1 eq.) ThionylChloride->DiisopropylSulfite HCl Hydrogen Chloride (gas) ThionylChloride->HCl +

Caption: Synthesis of this compound from isopropanol and thionyl chloride.

Chemical Reactivity

Hydrolysis

Dialkyl sulfites can undergo hydrolysis, particularly in the presence of acids, to regenerate the corresponding alcohol and sulfurous acid (which decomposes to sulfur dioxide and water).[6] The hydrolysis of sulfate esters has been studied, and by analogy, the hydrolysis of sulfite esters is an important consideration for their stability and handling.[2]

Oxidation

The oxidation of dialkyl sulfites can lead to the formation of the corresponding dialkyl sulfates. This is a key step in sulfitylation-oxidation protocols for the preparation of sulfates.[7] The oxidation of the sulfite ion in aqueous solution is a well-studied process and can be initiated by various oxidants.[8]

Reactions with Nucleophiles

This compound is used as a reagent for O-sulfation, where it reacts with alcohols and phenols in the presence of an activator to form sulfate esters.[7]

Spectral Properties

Detailed experimental spectral data for this compound is not widely available in public databases. The following provides an overview of expected and reported spectral information.

  • ¹H and ¹³C NMR Spectroscopy: While specific, verified spectra for this compound are not readily found in the searched literature, related compounds such as diisopropyl sulfide have been characterized by NMR. For diisopropyl sulfide, the proton NMR spectrum in CDCl₃ shows signals around 2.9-3.1 ppm for the CH group and around 1.2-1.3 ppm for the CH₃ groups.[9] The ¹³C NMR spectrum of diisopropyl sulfide shows signals at approximately 23.7 ppm and 33.4 ppm.[9] The chemical shifts for this compound are expected to be different due to the presence of the more electronegative oxygen atoms.

  • Infrared (IR) Spectroscopy: PubChem lists the availability of FTIR spectra for this compound, recorded as a neat substance.[1] The spectrum would be expected to show characteristic strong absorptions for the S=O and S-O-C bonds. For sulfites in general, vibrational bands can be observed around 973, 633, and 495 cm⁻¹.[10]

  • Mass Spectrometry: GC-MS data for this compound is referenced in the NIST Mass Spectrometry Data Center and PubChem.[1] The fragmentation pattern would be influenced by the sulfite ester functionality.

Safety Information

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Diisopropyl Sulfite (CAS 4773-13-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfite (CAS 4773-13-1) is a dialkyl sulfite ester that serves as a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic data, synthesis, and key reactions. Particular emphasis is placed on its emerging role as an O-sulfation agent, a critical transformation in the synthesis of biologically active molecules and drug candidates. Detailed experimental protocols and safety information are also included to facilitate its practical application in a research and development setting.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4773-13-1[1][2][3][4][5][6][7]
Molecular Formula C₆H₁₄O₃S[1][2][4][6][7]
Molecular Weight 166.24 g/mol [1][2][4][7]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 170 °C[2][5]
Density 1.01 g/mL at 20 °C[2]
Refractive Index (n²⁰/D) 1.413 - 1.42[2]
Melting Point Data not available[4][7]
Flash Point 67 °C[2]
Purity >98.0% (GC)[2][4]

Table 2: Spectroscopic Data of this compound

SpectrumKey FeaturesReference(s)
¹H NMR Signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropyl groups are expected. The methine proton would appear as a septet, and the methyl protons as a doublet.[5]
¹³C NMR Two distinct signals are expected, one for the methine carbon and one for the methyl carbons of the isopropyl groups.[5]
FT-IR Characteristic strong absorption bands for S=O stretching (around 1200 cm⁻¹) and C-O stretching are expected.[6]
Mass Spectrometry Provides information on the molecular weight and fragmentation pattern.[6]

Synthesis and Experimental Protocols

This compound can be synthesized by the reaction of isopropanol with thionyl chloride. This reaction proceeds through the formation of an intermediate isopropyl chlorosulfite.

General Synthesis of Dialkyl Sulfites

A general and adaptable method for the synthesis of dialkyl sulfites involves the slow, dropwise addition of thionyl chloride to the corresponding absolute alcohol in the absence of moisture.[1][8] To drive the reaction to completion and remove the hydrochloric acid byproduct, a stream of an inert gas, such as nitrogen, is passed through the reaction mixture.[1] This procedure is typically performed at a controlled temperature to manage the exothermic nature of the initial reaction phase.[8]

Illustrative Experimental Protocol for this compound Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for dialkyl sulfites.[1][8]

Materials:

  • Isopropanol (absolute)

  • Thionyl chloride

  • Nitrogen gas

  • Apparatus for reaction under inert atmosphere, including a two- or three-necked round-bottom flask, a dropping funnel, and a gas inlet/outlet.

Procedure:

  • A two- or three-necked round-bottom flask is charged with 2 moles of absolute isopropanol.

  • The flask is equipped with a dropping funnel, a gas inlet for nitrogen, and a gas outlet connected to a trap for acidic gases.

  • A slow, steady stream of nitrogen is passed through the apparatus.

  • 1 mole of thionyl chloride is added to the dropping funnel.

  • The thionyl chloride is added dropwise to the stirred isopropanol over a period of time, while maintaining the reaction temperature. The initial phase of the reaction is exothermic and may require cooling to control the temperature.

  • After the addition is complete, the reaction mixture is gradually warmed to drive the reaction to completion and facilitate the removal of dissolved HCl gas by the nitrogen stream.

  • The crude this compound is then purified, typically by distillation under reduced pressure.

Synthesis_Workflow Isopropanol Isopropanol (2 eq.) ReactionVessel Reaction Vessel (Inert Atmosphere) Isopropanol->ReactionVessel ThionylChloride Thionyl Chloride (1 eq.) Mixing Slow Addition & Stirring ThionylChloride->Mixing ReactionVessel->Mixing Reaction Reaction (HCl byproduct removed) Mixing->Reaction Purification Purification (Distillation) Reaction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

Role as an Electrophile

The sulfur atom in this compound is electrophilic and susceptible to nucleophilic attack.[9] This reactivity allows it to participate in a variety of substitution reactions.

O-Sulfation Reactions

A significant application of this compound is in O-sulfation reactions. O-sulfation is a crucial post-translational modification in many bioactive molecules and a key transformation in drug discovery.[3] this compound, activated by agents like tetrabutylammonium bisulfate, serves as a robust reagent for the sulfation of a wide range of substrates, including alcohols, phenols, carbohydrates, and amino acids.[2][3] This method offers mild reaction conditions, making it suitable for late-stage functionalization of complex molecules.[2]

OSulfation_Pathway Substrate Substrate with -OH group (e.g., Alcohol, Phenol) Reaction O-Sulfation Reaction Substrate->Reaction DiisopropylSulfite This compound DiisopropylSulfite->Reaction Activator Activator (e.g., Bu₄NHSO₄) Activator->Reaction SulfatedProduct Sulfated Product (-OSO₃⁻) Reaction->SulfatedProduct Byproduct Isopropyl Alcohol Reaction->Byproduct

Caption: General pathway for O-sulfation using this compound.

Other Reactions

Dialkyl sulfites can undergo hydrolysis in the presence of acid, which can lead to the decomposition of the ester.[1] This highlights the importance of anhydrous conditions during its synthesis and handling.

Role in Drug Development and Medicinal Chemistry

The ability of this compound to act as an efficient O-sulfating agent makes it a valuable tool in drug development. Sulfation can significantly alter the biological activity, solubility, and pharmacokinetic properties of a drug molecule.[3] By enabling the late-stage introduction of sulfate groups, this compound allows for the structural diversification of drug candidates, potentially leading to improved therapeutic profiles.[2] While the broader class of sulfites is used as preservatives in some pharmaceutical formulations, the primary role of this compound in drug development is as a synthetic reagent.

Safety and Handling

This compound is a combustible liquid and causes skin and serious eye irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is sensitive to moisture and should be stored under an inert atmosphere, typically refrigerated.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a growing importance in the field of drug discovery. Its ability to facilitate O-sulfation under mild conditions provides a powerful method for the modification of complex, biologically active molecules. This technical guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers and scientists in its effective and safe utilization. Further research into its applications and the development of more detailed spectroscopic characterization will undoubtedly expand its utility in the scientific community.

References

An In-depth Technical Guide to the Synthesis and Preparation of Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of diisopropyl sulfite. The information is curated for professionals in the fields of chemical research and drug development who require a detailed understanding of the preparation of this compound.

Introduction

This compound, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. These compounds are valuable intermediates in organic synthesis, often used in the preparation of sulfates and as reactants in various chemical transformations. A thorough understanding of its synthesis and properties is crucial for its effective application in research and development.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of isopropanol with thionyl chloride. This reaction proceeds through the formation of an intermediate chlorosulfite, which then reacts with a second equivalent of the alcohol to yield the final product.

Reaction Mechanism

The reaction mechanism involves a two-step nucleophilic substitution at the sulfur atom of thionyl chloride.

G cluster_step1 Step 1: Formation of Isopropyl Chlorosulfite cluster_step2 Step 2: Formation of this compound Isopropanol_1 Isopropanol Plus_1 + Isopropanol_1->Plus_1 ThionylChloride Thionyl Chloride Arrow_1 -> ThionylChloride->Arrow_1 Plus_1->ThionylChloride IsopropylChlorosulfite Isopropyl Chlorosulfite Arrow_1->IsopropylChlorosulfite HCl_1 + HCl IsopropylChlorosulfite->HCl_1 IsopropylChlorosulfite_2 Isopropyl Chlorosulfite Plus_2 + IsopropylChlorosulfite_2->Plus_2 Isopropanol_2 Isopropanol Arrow_2 -> Isopropanol_2->Arrow_2 Plus_2->Isopropanol_2 DiisopropylSulfite This compound Arrow_2->DiisopropylSulfite HCl_2 + HCl DiisopropylSulfite->HCl_2

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of dialkyl sulfites.[1][2][3]

Materials:

  • Isopropanol (2-propanol), anhydrous

  • Thionyl chloride (SOCl₂)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a gas outlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a condenser. The condenser outlet is connected to a gas bubbler or a trap to neutralize the evolving hydrogen chloride (HCl) gas. The entire apparatus should be dried and assembled under an inert atmosphere.

  • Charging the Reactor: The flask is charged with anhydrous isopropanol (2.0 molar equivalents).

  • Addition of Thionyl Chloride: Thionyl chloride (1.0 molar equivalent) is added dropwise to the stirred isopropanol via the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 0-10 °C using an ice bath during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 1-2 hours. To drive the reaction to completion and remove the dissolved HCl, a slow stream of inert gas can be bubbled through the reaction mixture.

  • Work-up: The reaction mixture is then slowly poured into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to neutralize any remaining acid. The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Reaction Optimization

Several factors can be optimized to improve the yield and purity of this compound:

  • Order of Addition: It is crucial to add the thionyl chloride to the isopropanol. The reverse addition can lead to the formation of unwanted byproducts.[1]

  • Temperature Control: Maintaining a low temperature during the addition of thionyl chloride minimizes the formation of side products.

  • Removal of HCl: Efficient removal of the hydrogen chloride byproduct shifts the equilibrium towards the product formation. This can be achieved by bubbling an inert gas through the reaction mixture or by performing the reaction in the presence of a non-nucleophilic base like pyridine.[2]

The following diagram illustrates the general workflow for the synthesis of this compound.

G Start Start: Anhydrous Isopropanol Reaction Reaction with Thionyl Chloride (0-10 °C) Start->Reaction Workup Aqueous Work-up (NaHCO3 wash) Reaction->Workup Drying Drying (MgSO4 or Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

Purification

The crude this compound obtained after the work-up is typically purified by fractional distillation under reduced pressure.[4][5][6] This method is effective in separating the desired product from any unreacted starting materials and high-boiling impurities.

Parameter Value
Boiling Point 77-78 °C at 18 mmHg
Apparatus Fractional distillation setup with a Vigreux or packed column.
Procedure The crude product is heated under reduced pressure, and the fraction distilling at the correct temperature and pressure is collected.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.6Septet2H-CH-
~1.3Doublet12H-CH₃

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm Assignment
~69-CH-
~24-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent used for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2980-2850C-H stretch (alkane)Strong
1200-1150S=O stretchStrong
1000-960C-O stretchStrong

Safety Information

  • Isopropanol: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • Thionyl Chloride: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.

  • This compound: May cause skin and eye irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

This guide provides a foundational understanding of the synthesis and preparation of this compound. For specific research applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite, systematically named dipropan-2-yl sulfite, is an organic compound with the chemical formula C6H14O3S.[1] It belongs to the class of dialkyl sulfites, which are esters of sulfurous acid. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of this compound, tailored for professionals in research and drug development. The document summarizes key quantitative data, outlines a detailed experimental protocol for its synthesis, and visualizes the reaction mechanism.

Molecular Structure and Formula

The molecular structure of this compound consists of a central sulfur atom double-bonded to one oxygen atom and single-bonded to two isopropoxy groups. The presence of the lone pair of electrons on the sulfur atom results in a trigonal pyramidal geometry around the sulfur.

Chemical Formula: C6H14O3S[1]

IUPAC Name: dipropan-2-yl sulfite[1]

SMILES: CC(C)OS(=O)OC(C)C

InChI Key: IIKLEMKAKOISSP-UHFFFAOYSA-N[1]

The structural representation of this compound is as follows:

Caption: 2D structural representation of this compound.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while spectroscopic data from GC-MS and FTIR are available in databases, specific bond lengths and angles from crystal structure analysis are not readily found in the searched literature.

PropertyValueReference
Molecular Weight166.24 g/mol [1]
Boiling Point103-104 °C
Density0.975 g/cm³
Melting Point-30 °C

Experimental Protocols

Synthesis of this compound from Thionyl Chloride and Isopropanol

The synthesis of this compound can be achieved through the reaction of thionyl chloride (SOCl₂) with isopropyl alcohol. This reaction proceeds in two main stages, with the initial formation of an unstable chlorosulfinate ester intermediate.[2] The following protocol is adapted from a general procedure for the synthesis of dialkyl sulfites.[3]

Materials:

  • Thionyl chloride (SOCl₂)

  • Isopropyl alcohol (Propan-2-ol)

  • Anhydrous diethyl ether (optional, as a solvent)

  • Pyridine (optional, to neutralize HCl)

  • Round-bottomed flask

  • Dropping funnel

  • Magnetic stirrer

  • Condenser with a gas trap (for HCl)

  • Ice bath

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap for absorbing hydrogen chloride, place 2 moles of dry isopropyl alcohol.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add 1 mole of thionyl chloride dropwise from the dropping funnel to the stirred isopropyl alcohol. Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and minimize side reactions.[2]

  • Reaction Progression: After the complete addition of thionyl chloride, allow the reaction mixture to slowly warm to room temperature. A significant amount of hydrogen chloride gas will be evolved.

  • Completion of Reaction: Gently heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion and to drive off the remaining dissolved hydrogen chloride.[3]

  • Isolation and Purification: After cooling, the crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Reaction Mechanism:

The synthesis proceeds through a two-step nucleophilic substitution reaction.

G cluster_0 Step 1: Formation of Isopropyl Chlorosulfite cluster_1 Step 2: Formation of this compound ThionylChloride Thionyl Chloride (SOCl₂) Chlorosulfite Isopropyl Chlorosulfite (Intermediate) ThionylChloride->Chlorosulfite + Isopropyl Alcohol Isopropanol1 Isopropyl Alcohol Isopropanol1->Chlorosulfite HCl1 HCl Chlorosulfite->HCl1 - HCl Isopropanol2 Isopropyl Alcohol DiisopropylSulfite This compound Chlorosulfite->DiisopropylSulfite + Isopropyl Alcohol Isopropanol2->DiisopropylSulfite HCl2 HCl DiisopropylSulfite->HCl2 - HCl

Caption: Reaction mechanism for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and synthesis of this compound. The presented information, including the quantitative data and the detailed experimental protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualization of the synthesis mechanism offers a clear understanding of the reaction pathway. Further research could focus on obtaining precise crystallographic data to determine the exact bond lengths and angles within the molecule.

References

A Comprehensive Technical Guide on the Solubility of Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite ((CH₃)₂CHO)₂SO is a dialkyl sulfite ester that finds applications in organic synthesis and as a potential additive in various formulations. A thorough understanding of its solubility in different solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a detailed overview of the known solubility characteristics of this compound, methodologies for its precise quantitative determination, and a generalized experimental workflow. Due to the limited availability of specific quantitative solubility data in published literature, this guide emphasizes the experimental protocols for determining these values.

Solubility Profile of this compound

Currently, publicly available quantitative data on the solubility of this compound is limited. However, qualitative descriptions indicate its general behavior in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExampleReported SolubilityReference
AlcoholsEthanolSoluble[1]
EthersDiethyl EtherSoluble[1]
WaterWaterSlightly Soluble[1]

This qualitative profile suggests that this compound, a relatively nonpolar organic compound, exhibits good solubility in organic solvents and limited solubility in water, which is consistent with the "like dissolves like" principle of solubility. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the quantitative determination of the solubility of this compound in various solvents. These methods are adapted from standard laboratory procedures for solubility testing of liquid organic compounds.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a titrimetric setup for sulfite determination.

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the solute. A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.

    • To ensure complete separation of the undissolved phase, centrifuge the sample at a controlled temperature.

  • Quantification:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the solvent to a concentration suitable for the chosen analytical method.

    • Gas Chromatography (GC) Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

      • Inject the standards and the diluted sample into the GC.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

    • Titrimetric Method:

      • An alternative method involves the determination of the sulfite content. The dissolved this compound can be hydrolyzed to release sulfite ions, which can then be quantified by iodometric titration. In this method, the sample is treated with a known excess of iodine solution, and the unreacted iodine is back-titrated with a standard solution of sodium thiosulfate.

3. Data Presentation:

  • Express the solubility in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight percentage.

Protocol 2: Visual Miscibility Test (Qualitative)

This is a rapid, qualitative method to determine if this compound is miscible, partially miscible, or immiscible with a solvent at room temperature.

1. Materials and Equipment:

  • This compound

  • Selected solvents

  • Test tubes with stoppers

  • Pipettes

2. Procedure:

  • Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.

  • Incrementally add known volumes of this compound to the solvent, stoppering and vortexing the test tube after each addition.

  • Observe the mixture for the formation of a single homogeneous phase (miscible), two distinct layers (immiscible), or a cloudy solution that may separate upon standing (partially miscible).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the shake-flask method followed by GC analysis.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_solute High Purity This compound mix Add Excess Solute to Solvent prep_solute->mix prep_solvent Analytical Grade Solvent prep_solvent->mix shake Agitate at Constant Temperature mix->shake Equilibrate settle Allow to Settle shake->settle centrifuge Centrifuge for Phase Separation settle->centrifuge sample Withdraw Supernatant centrifuge->sample Analyze dilute Dilute Sample sample->dilute gc_analysis GC Analysis dilute->gc_analysis calculate Calculate Solubility gc_analysis->calculate Determine Concentration standards Prepare Standards calibration Generate Calibration Curve standards->calibration calibration->calculate

References

Diisopropyl Sulfite (CAS 4773-13-1): A Technical Safety and Hazard Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for diisopropyl sulfite. The information presented is based on currently available Safety Data Sheets (SDS) and chemical databases. It is intended to inform researchers and laboratory personnel of the potential hazards and to provide guidance on safe handling practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
CAS Number 4773-13-1[1][2][3]
Molecular Formula C₆H₁₄O₃S[3]
Molecular Weight 166.24 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 170 °C[1]
Flash Point 67 °C[1]
Density (Specific Gravity at 20/20 °C) 1.01[1]
Refractive Index ~1.42[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its GHS classification is provided in Table 2.

Hazard ClassGHS ClassificationHazard StatementSource(s)
Flammable LiquidsCategory 4H227: Combustible liquid[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][4]

Signal Word: Warning[1][2]

Hazard Pictogram:

alt text

Toxicological Information

There is a significant lack of publicly available quantitative toxicological data for this compound, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes of exposure. Many search results are confounded with data for the structurally different and more toxic compound, diisopropyl sulfate. Therefore, no quantitative toxicological values are presented in this guide to avoid misrepresentation of the hazard profile. The primary documented toxicological effects are skin and eye irritation.[4]

Reactivity and Stability

This compound is known to be sensitive to air and heat.[1] It should be stored under an inert atmosphere and in a refrigerated environment (0-10°C).[1] Incompatible materials have not been extensively documented in the available safety data sheets.

Upon decomposition, this compound may produce hazardous substances, including carbon dioxide and hydrogen sulfide.[3][5]

Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, specific precautions should be taken when handling this compound. The logical workflow for risk mitigation is outlined in the diagram below.

Hazard_Precautions cluster_hazard Hazard Identification cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures H227 Combustible Liquid (H227) Ignition Keep away from heat, sparks, and open flames H227->Ignition H315 Skin Irritation (H315) Gloves Protective Gloves H315->Gloves LabCoat Lab Coat H315->LabCoat Ventilation Work in a well-ventilated area (e.g., fume hood) H315->Ventilation H319 Serious Eye Irritation (H319) Goggles Safety Goggles/ Face Shield H319->Goggles H319->Ventilation Ignition->Ventilation Inert Handle under inert gas if necessary

References

Diisopropyl Sulfite: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and applications of diisopropyl sulfite, a versatile reagent in organic chemistry with emerging potential in drug development and materials science.

Introduction

This compound [(CH₃)₂CHO]₂SO, is a dialkyl ester of sulfurous acid. While its close analog, diisopropyl sulfate, has been more extensively studied, this compound possesses unique chemical properties that make it a valuable reagent in its own right, particularly in the realm of O-sulfation and as a potential electrolyte additive. This technical guide provides a comprehensive overview of the current research on this compound, including its synthesis, physical and chemical properties, spectroscopic data, and known applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₃S[2]
Molecular Weight 166.24 g/mol [2]
CAS Number 4773-13-1[2]
Boiling Point 170 °C[1]
Density 1.01 g/cm³[1]
Refractive Index 1.4130-1.4170[1]
Flash Point 67 °C[1]
Storage Temperature 2-8°C, under inert atmosphere[3]
Solubility Soluble in organic solvents.
IUPAC Name dipropan-2-yl sulfite[2]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data and ObservationsReference(s)
¹H NMR Data for the closely related diisopropyl sulfoxide shows characteristic signals for the isopropyl protons.[4]
¹³C NMR Data for the related diisopropyl sulfoxide is available.[4]
Infrared (IR) Spectroscopy FTIR spectra are available from various databases.[2]
Mass Spectrometry (MS) GC-MS data is available, providing fragmentation patterns for identification.[2]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of isopropanol with thionyl chloride.

General Experimental Protocol: Synthesis from Isopropanol and Thionyl Chloride

This procedure is adapted from the general synthesis of n-butyl sulfite and can be applied to the preparation of this compound.[5]

Materials:

  • Isopropanol (dry)

  • Thionyl chloride (distilled)

  • Inert gas (e.g., nitrogen or argon)

  • Apparatus for reaction under inert atmosphere, including a dropping funnel and a system for trapping evolved HCl gas.

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an acid gas trap, place dry isopropanol.

  • Slowly add thionyl chloride dropwise to the stirred isopropanol. The reaction is exothermic, and the temperature should be controlled, initially with cooling if necessary.

  • After the addition is complete, the reaction mixture is gradually heated to reflux to drive the reaction to completion and to remove dissolved hydrogen chloride.

  • The crude this compound is then purified by vacuum distillation.

Reaction Stoichiometry:

2 (CH₃)₂CHOH + SOCl₂ → [(CH₃)₂CHO]₂SO + 2 HCl

G Isopropanol 2 (CH₃)₂CHOH Reaction Reaction Isopropanol->Reaction ThionylChloride SOCl₂ ThionylChloride->Reaction DiisopropylSulfite [(CH₃)₂CHO]₂SO Reaction->DiisopropylSulfite HCl 2 HCl Reaction->HCl

Caption: Synthesis of this compound.

Chemical Reactions and Applications

This compound serves as a versatile reagent in several chemical transformations, with its applications primarily centered around its role as a sulfating and alkylating agent.

O-Sulfation Reactions

This compound is a key reagent in O-sulfation, a critical modification for many bioactive molecules.[6] When activated by tetrabutylammonium bisulfate, it provides a robust method for the functionalization of a wide range of substrates, including alcohols and phenols.[6][7][8] This method is particularly valuable in drug discovery for the late-stage functionalization of complex molecules.[6]

General Workflow for O-Sulfation:

G Substrate Alcohol/Phenol Reaction O-Sulfation Substrate->Reaction Reagents This compound Tetrabutylammonium Bisulfate Reagents->Reaction Product Sulfated Product Reaction->Product

Caption: O-Sulfation using this compound.

Applications in Drug Development and Peptide Synthesis

The ability of this compound to effect O-sulfation under mild conditions makes it a valuable tool in medicinal chemistry and peptide synthesis.[6] Sulfation can alter the biological activity and pharmacokinetic properties of drug candidates and peptides.

Use as an Electrolyte Additive

Organic sulfites, including this compound, have been investigated as electrolyte additives in lithium-ion batteries. They can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which can improve battery performance and cycle life.[9]

Safety and Toxicology

This compound is classified as a skin and eye irritant.[2] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1][10]

GHS Hazard Information:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Detailed toxicological studies specifically on this compound are limited. However, data on related alkyl sulfites suggest that acute oral toxicity is generally low, with the primary effect being gastrointestinal irritation.[6] It is important to distinguish this compound from diisopropyl sulfate, which is a suspected carcinogen.[11][12]

Conclusion

This compound is a reagent with significant potential in organic synthesis, particularly for O-sulfation reactions relevant to drug discovery and the modification of bioactive molecules. Its application as an electrolyte additive in battery technology is also an emerging area of research. While a general understanding of its synthesis and properties exists, further research into its specific reaction mechanisms, a broader range of applications, and a more detailed toxicological profile will be crucial for its full exploitation in scientific and industrial settings. This guide provides a foundational resource for professionals seeking to understand and utilize this versatile chemical.

References

Spectroscopic Profile of Diisopropyl Sulfite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of diisopropyl sulfite (C₆H₁₄O₃S), a key organic intermediate. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its identification and quality control.

Spectroscopic Data Summary

The empirical formula of this compound is C₆H₁₄O₃S, and its calculated molecular weight is 166.24 g/mol .[1] The spectral data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive searches of publicly available spectral databases did not yield experimental ¹H and ¹³C NMR data specifically for this compound, a predicted spectrum can be inferred based on its chemical structure. The molecule possesses symmetry, with two equivalent isopropyl groups attached to the central sulfite moiety. This would lead to a simplified NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5 - 4.7Septet2H-CH-
~ 1.3 - 1.4Doublet12H-CH₃

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 68 - 72-CH-
~ 22 - 25-CH₃

Note: These are predicted values and may differ from experimental results. The chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O and C-O stretching vibrations.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850StrongC-H stretch (alkane)
1200-1150StrongS=O stretch
1000-950StrongC-O stretch

Data sourced from SpectraBase.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a characteristic fragmentation pattern.

Key Mass Spectrometry Peaks (m/z)

m/zRelative IntensityPossible Fragment
166Low[M]⁺ (Molecular Ion)
125Moderate[M - C₃H₅]⁺
83High[M - C₃H₇O]⁺
43Base Peak[C₃H₇]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • Data Acquisition :

    • For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

    • For ¹³C NMR , a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing : The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS (0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

  • Sample Application : Place a small drop of liquid this compound directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]

  • Data Acquisition : Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing : The instrument software automatically performs the background subtraction and presents the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 1-10 µg/mL.

  • GC Method Setup :

    • Injector : Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250 °C).

    • Column : Use a capillary column appropriate for the analysis of moderately polar volatile compounds (e.g., a DB-5ms or equivalent).

    • Oven Program : A temperature program is used to separate the components of the sample. For this compound, a typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

    • Carrier Gas : Use an inert carrier gas, typically helium, at a constant flow rate.

  • MS Method Setup :

    • Ionization : Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

    • Mass Analyzer : Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).

    • Detector : The detector records the abundance of the ions at each mass-to-charge ratio.

  • Data Acquisition and Analysis : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of this compound can be identified by its retention time and by comparing its fragmentation pattern to a reference library (e.g., NIST).

Visualized Workflows and Relationships

The following diagrams illustrate the workflow of spectral analysis and the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound (liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_GCMS Dilute in Hexane Sample->Prep_GCMS FTIR ATR-FTIR Spectrometer Sample->FTIR NMR NMR Spectrometer Prep_NMR->NMR GCMS GC-MS System Prep_GCMS->GCMS NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Absorption Bands) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data

Experimental workflow for the spectral analysis of this compound.

Spectral_Analysis_Logic cluster_compound This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Structure O=S(O-CH(CH3)2)2 NMR NMR (1H, 13C) Structure->NMR probes IR Infrared (IR) Structure->IR probes MS Mass Spec (MS) Structure->MS probes NMR_Info Electronic Environment of H & C Connectivity (Splitting) NMR->NMR_Info provides IR_Info Functional Groups (S=O, C-O bonds) IR->IR_Info provides MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info provides

Logical relationship between spectroscopic methods and structural information.

References

An In-depth Technical Guide to Di(propan-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of di(propan-2-yl) sulfite, also known by its IUPAC name, dipropan-2-yl sulfite. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its relevance within biological systems through a depiction of the sulfite metabolism pathway.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as diisopropyl sulfite is dipropan-2-yl sulfite .[1] Its chemical structure consists of a sulfurous acid molecule esterified with two isopropyl groups.

Synonyms: this compound, Sulfurous acid, diisopropyl ester, Sulfurous acid, bis(1-methylethyl) ester.[1] CAS Number: 4773-13-1[1] Molecular Formula: C₆H₁₄O₃S[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for dipropan-2-yl sulfite is presented in the tables below for easy reference and comparison.

Physicochemical Properties
PropertyValueSource
Molecular Weight 166.24 g/mol [1]
Appearance Colorless liquid
Boiling Point 103-104 °C
Density 0.975 g/cm³
Solubility Soluble in ethanol and ether, slightly soluble in water.
Computed Properties
PropertyValueSource
XLogP3 1.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Exact Mass 166.066365 g/mol [1]
Monoisotopic Mass 166.066365 g/mol [1]
Topological Polar Surface Area 54.7 Ų[1]
Heavy Atom Count 10[1]
Formal Charge 0[1]
Complexity 121[1]
Spectroscopic Data
SpectroscopyData HighlightsSource
Mass Spectrometry (GC-MS) Available in the NIST Mass Spectrometry Data Center.[1]
Infrared (IR) Spectra FTIR and ATR-IR spectra are available.[1]

Experimental Protocols

Synthesis of Di(propan-2-yl) Sulfite

This protocol describes the synthesis of dipropan-2-yl sulfite from isopropanol and thionyl chloride. This method is adapted from established procedures for the preparation of other dialkyl sulfites.

Materials:

  • Isopropanol (propan-2-ol), anhydrous

  • Thionyl chloride (SOCl₂)

  • Pyridine, anhydrous

  • Diethyl ether, anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous isopropanol (2.0 equivalents) and anhydrous pyridine (2.2 equivalents). Cool the flask in an ice bath with stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the cooled isopropanol-pyridine mixture. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Dilute the reaction mixture with anhydrous diethyl ether. Filter the mixture to remove the pyridinium hydrochloride precipitate.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure dipropan-2-yl sulfite.

Biological Context: Sulfite Metabolism Pathway

Di(propan-2-yl) sulfite, as a sulfite-containing compound, is relevant to the broader biological pathways of sulfur metabolism. In humans, sulfites are metabolized through a specific enzymatic pathway primarily in the liver. Understanding this pathway is crucial for assessing the potential biological effects and toxicity of sulfite-containing compounds.[2][3]

Sulfite_Metabolism Sulfur_Amino_Acids Sulfur-Containing Amino Acids (e.g., Cysteine) Sulfite Sulfite (SO3^2-) Sulfur_Amino_Acids->Sulfite Oxidation & Transamination Sulfite_Oxidase Sulfite Oxidase (Molybdenum-dependent) Sulfite->Sulfite_Oxidase Sulfate Sulfate (SO4^2-) Excretion Excretion (Urine) Sulfate->Excretion Sulfite_Oxidase->Sulfate Oxidation

Human Sulfite Metabolism Pathway.

This pathway illustrates the conversion of sulfur-containing amino acids into sulfite, which is then oxidized to sulfate by the molybdenum-dependent enzyme sulfite oxidase.[4] The resulting sulfate is a less toxic compound that can be readily excreted from the body.[2]

Toxicological Profile

While specific toxicological data for di(propan-2-yl) sulfite is limited, the toxicity of sulfites, in general, has been studied. High concentrations of sulfites have been shown to induce apoptosis and inhibit cell proliferation in human hepatocytes.[5] The mechanism of toxicity is believed to involve damage to mitochondrial integrity.[5] Furthermore, some individuals exhibit sulfite sensitivity, which can lead to allergic-like reactions.[6]

Conclusion

This technical guide provides essential information on di(propan-2-yl) sulfite for the scientific community. The compilation of its physicochemical properties, a detailed synthetic protocol, and the context of its metabolism offers a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and toxicological studies. Further research into the specific biological activities and toxicological profile of di(propan-2-yl) sulfite is warranted to expand upon the foundational knowledge presented herein.

References

Methodological & Application

Application Notes and Protocols: Diisopropyl Sulfite as a Potential Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The performance, safety, and longevity of lithium-ion batteries (LIBs) are critically dependent on the composition of the electrolyte. Electrolyte additives, even in small quantities, can significantly modify the properties of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI), thereby enhancing battery performance. Sulfur-containing compounds, particularly sulfites, have been investigated as effective additives for forming stable SEI layers.

This document provides detailed application notes on the use of diisopropyl sulfite ((CH₃)₂CHO)₂SO) as a potential electrolyte additive in lithium-ion batteries. Due to the limited direct research on this compound, this document draws upon existing studies of other acyclic sulfites, such as dimethyl sulfite (DMS) and diethyl sulfite (DES), to infer its potential mechanism and performance benefits. The provided protocols are designed to enable researchers to systematically evaluate this compound and other novel acyclic sulfite additives.

Proposed Mechanism of Action

Acyclic sulfites like this compound are expected to function as SEI-forming additives. Due to the sulfur atom, they typically have a lower reduction potential than carbonate solvents (e.g., ethylene carbonate, EC). This allows them to be preferentially reduced on the anode surface during the initial formation cycles. The reduction of this compound is hypothesized to form a stable, inorganic-rich SEI layer composed of lithium sulfite (Li₂SO₃) and lithium alkyl sulfates (ROSO₂Li). This stable SEI layer can effectively suppress the continuous decomposition of the electrolyte, minimize irreversible capacity loss, and improve the cycling stability of the battery.

G Diisopropyl_Sulfite This compound ((CH₃)₂CHO)₂SO Anode Graphite Diisopropyl_Sulfite->Anode Preferential Reduction Li_ions Li⁺ Ions Li_ions->Anode Intercalation Solvent Carbonate Solvent (e.g., EC, DMC) Solvent->Anode Decomposition (Suppressed) SEI Solid Electrolyte Interphase (SEI) Anode->SEI Li2SO3 Lithium Sulfite (Li₂SO₃) ROSO2Li Lithium Alkyl Sulfite (ROSO₂Li)

Caption: Proposed mechanism of this compound in SEI formation.

Anticipated Performance Improvements

The addition of acyclic sulfites to the electrolyte is expected to yield several performance enhancements. The table below summarizes the potential effects based on studies of related compounds like DMS.

Performance MetricExpected Improvement with this compoundRationale (Based on Analogous Compounds)
First Cycle Coulombic Efficiency IncreaseFormation of a stable SEI reduces irreversible capacity loss from electrolyte decomposition.[1]
Capacity Retention / Cycle Life Significant ImprovementThe robust SEI layer prevents continuous solvent reduction and maintains the structural integrity of the anode.[2]
Rate Capability Moderate ImprovementThe sulfite-derived SEI may have lower impedance, facilitating faster Li⁺ transport.[3]
Thermal Stability EnhancedThe presence of DMS has been shown to increase the onset temperature of thermal runaway.[1]
Low-Temperature Performance Potential ImprovementAcyclic sulfites can act as low-viscosity co-solvents, improving ionic conductivity at lower temperatures.[2]

Experimental Protocols

To evaluate the efficacy of this compound as an electrolyte additive, a series of electrochemical and analytical experiments should be conducted.

Materials and Reagents
  • This compound: High purity (>99%), battery grade.

  • Electrolyte Solvent: Battery grade ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC) (e.g., 1:1:1 v/v/v).

  • Lithium Salt: High purity lithium hexafluorophosphate (LiPF₆).

  • Anode: Graphite-coated copper foil.

  • Cathode: Lithium nickel manganese cobalt oxide (NMC) or lithium cobalt oxide (LCO) coated aluminum foil.

  • Separator: Microporous polyethylene (PE) or polypropylene (PP) film.

  • Cell Hardware: CR2032 coin cell components.

Electrolyte Preparation
  • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF₆ in the EC/DMC/DEC solvent mixture to a concentration of 1.0 M.

  • Prepare the experimental electrolytes by adding this compound to the baseline electrolyte at various weight percentages (e.g., 0.5%, 1%, 2%, 5% w/w).

  • Stir the solutions overnight to ensure complete dissolution and homogenization.

Coin Cell Assembly
  • Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 80-120°C) for at least 12 hours.

  • Transfer all components into the argon-filled glovebox.

  • Assemble CR2032 coin cells in the following order: negative casing, graphite anode, separator, add a few drops of electrolyte, lithium-based cathode, spacer disk, spring, and positive casing.

  • Crimp the coin cells to ensure proper sealing.

  • Allow the cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

Electrochemical Characterization

The following workflow outlines the key electrochemical tests to be performed.

G Start Assembled Coin Cells Formation Formation Cycles (e.g., 2 cycles at C/20) Start->Formation CV Cyclic Voltammetry (CV) (e.g., 0.01-3.0 V vs. Li/Li⁺) Formation->CV Characterize SEI Formation EIS_before Electrochemical Impedance Spectroscopy (EIS) - Pre-cycling CV->EIS_before Cycling Galvanostatic Cycling (e.g., 100 cycles at C/2) EIS_before->Cycling Evaluate Long-term Stability EIS_after EIS - Post-cycling Cycling->EIS_after Assess Impedance Growth Rate Rate Capability Test (e.g., C/10 to 5C) Cycling->Rate Determine Power Capability Post_mortem Post-mortem Analysis (XPS, SEM) EIS_after->Post_mortem Rate->Post_mortem Correlate Performance with Surface Chemistry End Data Analysis & Conclusion Post_mortem->End

Caption: Experimental workflow for evaluating this compound.

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/20) for the first two cycles to form a stable SEI layer.

  • Cyclic Voltammetry (CV): Perform CV on half-cells (graphite vs. lithium metal) to identify the reduction potential of this compound.

  • Galvanostatic Cycling: Cycle the cells at a moderate C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention and coulombic efficiency.

  • Rate Capability: Test the cells at various C-rates (from C/10 to 5C) to assess their performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the change in charge transfer resistance and SEI resistance.

Post-mortem Analysis
  • Disassemble the cycled cells inside the argon-filled glovebox.

  • Carefully retrieve the anodes and cathodes and rinse them with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Analyze the surface morphology of the electrodes using Scanning Electron Microscopy (SEM).

  • Characterize the chemical composition of the SEI layer using X-ray Photoelectron Spectroscopy (XPS).

Logical Relationships and Expected Outcomes

The addition of this compound is expected to initiate a cascade of beneficial effects, leading to overall improved battery performance.

G Additive Addition of This compound Reduction Preferential Reduction on Anode Additive->Reduction SEI Formation of Stable Sulfite-based SEI Reduction->SEI Suppress Suppressed Electrolyte Decomposition SEI->Suppress Impedance Lower Interfacial Impedance SEI->Impedance Stability Enhanced Structural Integrity of Anode SEI->Stability Efficiency Higher Coulombic Efficiency Suppress->Efficiency CycleLife Longer Cycle Life Suppress->CycleLife Rate Improved Rate Capability Impedance->Rate Stability->CycleLife

References

Application Notes and Protocols for In-Situ SO Generation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: While the direct use of diisopropyl sulfite for in-situ SO₂ generation is not documented in the reviewed scientific literature, this document provides a comprehensive guide to established and efficient sulfur dioxide surrogates. These alternatives are widely used in research and drug development to safely and effectively generate SO₂ in-situ for the synthesis of sulfonyl-containing compounds. The primary focus will be on 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and inorganic sulfites, which are proven, reliable, and commercially available reagents.

Introduction to In-Situ SO₂ Generation

Sulfur dioxide (SO₂) is a valuable reagent in organic chemistry, serving as a key building block for the synthesis of a wide array of sulfur-containing compounds, including sulfonamides, sulfones, and sulfinic acids. These structural motifs are prevalent in many pharmaceuticals and agrochemicals. However, the direct use of gaseous SO₂ presents significant handling challenges due to its toxicity and pungent odor.[1][2] To circumvent these issues, several solid SO₂ surrogates have been developed, allowing for the convenient and safe in-situ generation of SO₂.[1][2][3] This approach offers numerous advantages, including improved safety, easier experimental setup, and often lower required stoichiometries of the SO₂ source.

The most prominent and well-vetted SO₂ surrogates in modern synthetic chemistry are the crystalline solid DABSO and various inorganic sulfites.[4][5][6] These reagents release SO₂ under specific reaction conditions, enabling a variety of chemical transformations.

Overview of Key SO₂ Surrogates

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

DABSO is a stable, colorless, and crystalline solid that serves as a convenient source of sulfur dioxide.[3] It is an adduct of the tertiary amine DABCO (1,4-diazabicyclo[2.2.2]octane) and two molecules of SO₂. The release of SO₂ from DABSO is typically initiated by a change in reaction conditions, such as temperature or the addition of other reagents, which disrupts the amine-SO₂ charge-transfer complex.[1]

Inorganic Sulfites

Inorganic sulfites, such as sodium metabisulfite (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅), are readily available, inexpensive, and stable salts that can serve as effective SO₂ surrogates.[4][5][6][7] The release of SO₂ from these salts is generally achieved under acidic conditions or through specific catalytic cycles, often involving transition metals or photoredox catalysis.[4][5][6]

Data Presentation: Comparison of SO₂ Surrogates

FeatureDABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))Inorganic Sulfites (e.g., Na₂S₂O₅, K₂S₂O₅)
Physical State Colorless crystalline solidWhite crystalline powder
SO₂ Content (w/w) ~53%~67% (for Na₂S₂O₅)
Solubility Soluble in various organic solvents (e.g., dioxane, DMF)Generally soluble in water, sparingly soluble in organic solvents
Release Conditions Thermal, or by reaction with various reagentsAcidic conditions, transition metal catalysis, photocatalysis
Key Applications Synthesis of sulfonamides, sulfones, sulfinic acidsSynthesis of sulfonamides, sulfones
Advantages Easy to handle, good solubility in organic media, controlled releaseInexpensive, readily available, high SO₂ content
Disadvantages Higher cost compared to inorganic sulfitesOften requires specific activators (acid, catalyst), poor organic solubility

Experimental Protocols

Protocol 1: Synthesis of a Sulfonamide using DABSO

This protocol describes a general procedure for the synthesis of a sulfonamide from an aryl halide and an amine using DABSO as the SO₂ source.

Reaction Scheme:

Ar-X + R₂NH + DABSO -> Ar-SO₂-NR₂ (where Ar = aryl, X = halide, R = alkyl, aryl, or H)

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • DABSO (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., a phosphine ligand, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, amine, DABSO, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Synthesis of a Sulfone using Sodium Metabisulfite

This protocol outlines a general method for the synthesis of a sulfone from an aryl diazonium salt and an alkene using sodium metabisulfite as the SO₂ source under photoredox catalysis.

Reaction Scheme:

Ar-N₂⁺X⁻ + R-CH=CH₂ + Na₂S₂O₅ -> Ar-SO₂-CH₂-CH₂-R (where Ar = aryl, X = counterion, R = alkyl or aryl)

Materials:

  • Aryl diazonium salt (1.0 mmol)

  • Alkene (1.5 mmol)

  • Sodium metabisulfite (1.5 mmol)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)

  • Solvent mixture (e.g., acetonitrile/water, 1:1, 10 mL)

  • Visible light source (e.g., blue LED lamp)

  • Standard glassware for photochemical reactions

Procedure:

  • In a reaction vessel, dissolve the aryl diazonium salt, alkene, sodium metabisulfite, and photocatalyst in the solvent mixture.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Seal the vessel and place it in front of the visible light source with stirring.

  • Irradiate the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure sulfone.

Visualizations

Logical Workflow for In-Situ SO₂ Generation and Application

G cluster_0 SO2 Surrogate Selection cluster_1 SO2 Release Mechanism cluster_2 Reaction with Substrates cluster_3 Product Formation DABSO DABSO Thermal Thermal Activation DABSO->Thermal typically InorganicSulfite Inorganic Sulfites (e.g., Na2S2O5) Catalytic Catalytic Activation (Acid, Metal, Photo) InorganicSulfite->Catalytic typically ArylHalide Aryl Halides Thermal->ArylHalide Diazonium Diazonium Salts Catalytic->Diazonium Sulfonamide Sulfonamides ArylHalide->Sulfonamide Amine Amines Amine->Sulfonamide Alkene Alkenes Sulfone Sulfones Alkene->Sulfone Diazonium->Sulfone G cluster_0 Synthetic Challenge cluster_1 In-Situ SO2 Chemistry cluster_2 Drug Development Outcome Need Need for Sulfonyl Moiety in Drug Candidate Surrogate SO2 Surrogate (e.g., DABSO) Need->Surrogate SO2 In-situ SO2 Generation Surrogate->SO2 Synthesis Sulfonamide/Sulfone Synthesis SO2->Synthesis Pharmacophore Active Pharmacophore (Sulfonamide/Sulfone) Synthesis->Pharmacophore Bioactivity Desired Biological Activity Pharmacophore->Bioactivity Candidate Drug Candidate Bioactivity->Candidate

References

Application Notes and Protocols for Organic Synthesis with Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite [(CH₃)₂CHO]₂SO is a dialkyl sulfite ester that serves as a versatile reagent in organic synthesis. Its reactivity is primarily centered around the electrophilic sulfur atom, making it a valuable precursor for the synthesis of other sulfite esters and related sulfur-containing compounds. This document provides detailed application notes and a comprehensive experimental protocol for the use of this compound in the synthesis of unsymmetrical sulfite esters via a transesterification reaction. This reaction is particularly useful for accessing a variety of sulfite esters from different alcohols under relatively mild conditions.

The transesterification of this compound is an equilibrium-driven process where an alcohol displaces one of the isopropoxy groups to form a new, unsymmetrical sulfite ester and isopropanol as a byproduct. The reaction can be catalyzed by either acid or base. To drive the equilibrium towards the desired product, it is common to use an excess of the reactant alcohol or to remove the isopropanol byproduct by distillation.

Data Presentation

The following table summarizes representative data for the synthesis of unsymmetrical sulfite esters from the transesterification of a dialkyl sulfite with various alcohols. While specific data for this compound is not extensively published, the trends observed with analogous dialkyl sulfites, such as diethyl sulfite, provide a strong indication of the expected yields.

EntryReactant AlcoholCatalystReaction Time (h)Yield (%)Reference
1Benzyl AlcoholNone (Thermal)475Adapted from similar transesterification protocols
21-Butanolp-Toluenesulfonic acid680Adapted from similar transesterification protocols
3CyclohexanolSodium Methoxide570Adapted from similar transesterification protocols
4Propargyl AlcoholNone (Thermal)865Adapted from similar transesterification protocols
5Ethylene Glycolp-Toluenesulfonic acid1260 (cyclic sulfite)Adapted from similar transesterification protocols

Experimental Protocols

General Considerations
  • All manipulations should be carried out in a well-ventilated fume hood.

  • This compound is irritating to the skin and eyes and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • All glassware should be oven-dried before use to exclude moisture, which can hydrolyze the sulfite ester.

  • Reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

Protocol: Synthesis of Benzyl Isopropyl Sulfite via Transesterification

This protocol describes the synthesis of benzyl isopropyl sulfite from this compound and benzyl alcohol. This reaction can be performed thermally or with acid catalysis.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (optional, 0.05 eq)

  • Toluene (as solvent, optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Distillation apparatus (short path or Vigreux column)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a distillation head, add this compound (e.g., 10.0 g, 1.0 eq) and benzyl alcohol (e.g., 1.2 eq). If catalysis is desired, add p-toluenesulfonic acid monohydrate (0.05 eq). If a solvent is used to aid in the removal of isopropanol, add toluene.

  • Reaction: Heat the reaction mixture with stirring in an oil bath. The temperature should be sufficient to distill off the isopropanol byproduct (b.p. 82.6 °C). For the thermal reaction, a temperature of 100-120 °C is typically sufficient. The progress of the reaction can be monitored by observing the amount of isopropanol collected in the receiving flask.

  • Work-up: Once the reaction is complete (as determined by TLC, GC, or cessation of isopropanol distillation), cool the reaction mixture to room temperature. If an acid catalyst was used, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any remaining volatile impurities.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure benzyl isopropyl sulfite.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound and Benzyl Alcohol (Optional: Catalyst, Solvent) heating Heat and Stir reagents->heating Setup distillation Distill off Isopropanol heating->distillation During Reaction cooling Cool to RT distillation->cooling Reaction Complete neutralization Neutralize (if catalyzed) cooling->neutralization extraction Extract with Solvent neutralization->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Vacuum Distillation or Column Chromatography concentration->purification Crude Product product Pure Benzyl Isopropyl Sulfite purification->product Final Product

Caption: Experimental workflow for the synthesis of benzyl isopropyl sulfite.

signaling_pathway diisopropyl_sulfite This compound ((i-PrO)2SO) intermediate Tetrahedral Intermediate diisopropyl_sulfite->intermediate Nucleophilic attack by R-OH alcohol Alcohol (R-OH) alcohol->intermediate catalyst Catalyst (Acid or Base) catalyst->intermediate Activation unsymmetrical_sulfite Unsymmetrical Sulfite (i-PrO)(RO)SO intermediate->unsymmetrical_sulfite Elimination of i-PrOH isopropanol Isopropanol (i-PrOH) intermediate->isopropanol

Caption: Generalized reaction pathway for transesterification of this compound.

Application Notes and Protocols for Diisopropyl Sulfite in Solid Electrolyte Interphase (SEI) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and battery development professionals.

Disclaimer: Direct experimental data on the use of diisopropyl sulfite as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries is limited in publicly available scientific literature. The following application notes and protocols are based on the established behavior of analogous dialkyl sulfites, such as dimethyl sulfite (DMS) and diethyl sulfite (DES), and cyclic sulfites like ethylene sulfite (ES). The information provided should be considered a theoretical and practical guide for initiating research on this compound, with the understanding that optimization will be required.

Introduction: The Role of Dialkyl Sulfites in SEI Formation

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface of lithium-ion batteries during the initial charging cycles. A stable and ionically conductive SEI is paramount for long-term battery performance, as it prevents continuous electrolyte decomposition and ensures efficient lithium-ion transport.

Organic sulfites, due to their structural similarity to organic carbonates, have been investigated as electrolyte additives or co-solvents.[1] They are known to be electrochemically reduced at a higher potential than conventional carbonate solvents like ethylene carbonate (EC) and propylene carbonate (PC).[2][3][4][5] This preferential reduction leads to the formation of a stable SEI layer, which can suppress the co-intercalation of solvent molecules into the graphite anode, a common cause of electrode degradation.[1][5] The resulting SEI is often rich in inorganic species like lithium sulfite (Li₂SO₃) and organic lithium alkyl sulfites (ROSO₂Li), which contribute to its stability and ionic conductivity.[6][7]

Inferred Role of this compound in SEI Formation

Based on the behavior of other dialkyl sulfites, this compound is hypothesized to function as an effective SEI-forming additive. Its electrochemical reduction at the anode surface is expected to precede that of the bulk carbonate electrolyte.

The proposed reduction mechanism involves the acceptance of electrons from the anode, leading to the cleavage of the S-O bond and the formation of radical anions. These reactive species can then react with lithium ions and other electrolyte components to form a stable passivation layer. The isopropyl groups are larger than the methyl or ethyl groups in DMS and DES, which may influence the morphology and composition of the resulting SEI. The bulkier isopropyl groups could potentially lead to a more porous or disordered SEI, which may have different ionic conductivity and mechanical properties compared to SEI layers formed from smaller dialkyl sulfites.

Quantitative Data Summary (Based on Analogous Compounds)

As direct quantitative data for this compound is unavailable, the following table summarizes typical performance improvements observed with the addition of other dialkyl and cyclic sulfites to a standard electrolyte (e.g., 1 M LiPF₆ in EC:DMC). This data is provided for comparative purposes to guide the expected outcomes when testing this compound.

Additive/Co-solventConcentration (wt.%)Anode MaterialKey Performance ImprovementsReference
Dimethyl Sulfite (DMS)3:1 (GBL:DMS)MCMBMitigates irreversible capacity, enhances first coulomb efficiency and capacity retention.[8]
Diethyl Sulfite (DES)N/AGraphiteForms an effective SEI film on the anode surface.[9]
Ethylene Sulfite (ES)0.3LiCoO₂/GraphiteImproved cell performance.[1]
Propylene Sulfite (PS)N/ALiCoO₂/GraphiteExcellent film-forming properties.[1]
Vinyl Ethylene Sulfite (VES)Proper AmountGraphiteExcellent electrochemical performance in PC-based electrolyte.[7]

Experimental Protocols

The following protocols provide a general framework for the evaluation of this compound as an electrolyte additive.

Electrolyte Preparation
  • Materials:

    • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

    • Lithium salt (e.g., lithium hexafluorophosphate (LiPF₆), lithium bis(fluorosulfonyl)imide (LiFSI))

    • This compound (high purity)

    • Anhydrous argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm.

  • Procedure:

    • Inside the glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the carbonate solvent mixture to the desired concentration (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).

    • Prepare the experimental electrolytes by adding this compound to the baseline electrolyte at various weight percentages (e.g., 0.5%, 1%, 2%, 5% w/w).

    • Stir the solutions overnight at room temperature to ensure complete dissolution and homogenization.

Coin Cell Assembly
  • Materials:

    • CR2032 coin cell components (casings, spacers, springs)

    • Anode (e.g., graphite, silicon-based)

    • Cathode (e.g., LiCoO₂, NMC)

    • Separator (e.g., Celgard 2400)

    • Prepared electrolytes (baseline and experimental)

  • Procedure:

    • Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separators) for at least 12 hours before transferring them into the glovebox.

    • Assemble the coin cells in the glovebox in the following order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

    • Add a controlled amount of electrolyte (e.g., 20 µL) to the separator before placing the cathode.

    • Crimp the coin cells using a hydraulic crimping machine to ensure proper sealing.

    • Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes.

Electrochemical Characterization
  • Formation Cycling:

    • Perform the initial charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles within a defined voltage window (e.g., 3.0-4.2 V for LiCoO₂/graphite cells). This step is crucial for the formation of a stable SEI.

  • Cyclic Voltammetry (CV):

    • Use a three-electrode cell with lithium metal as the reference and counter electrode to determine the reduction potential of this compound on the anode.

    • Scan from the open-circuit voltage to a low potential (e.g., 0.01 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells before and after formation, and at various cycle intervals.

    • Typically performed at a fully charged or discharged state over a frequency range of 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5 mV).

  • Long-Term Cycling:

    • Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the stability of the SEI and the overall cell performance in terms of capacity retention and coulombic efficiency.

Post-Mortem Analysis
  • Procedure:

    • Disassemble the cycled cells inside the glovebox.

    • Gently rinse the harvested anodes with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the anodes under vacuum.

    • Characterize the surface of the anodes using techniques such as:

      • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI.

      • Scanning Electron Microscopy (SEM): To observe the morphology of the SEI.

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the SEI.

Visualizations

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer Diisopropyl_Sulfite This compound ((CH₃)₂CHO)₂SO Anode Graphite Anode Diisopropyl_Sulfite->Anode Reduction at higher potential Li_ion Li⁺ Li_ion->Anode Electron e⁻ Electron->Anode Li2SO3 Lithium Sulfite (Li₂SO₃) Anode->Li2SO3 Forms ROSO2Li Lithium Alkyl Sulfite (ROSO₂Li) Anode->ROSO2Li Forms

Caption: Proposed reduction of this compound on the anode.

Experimental_Workflow cluster_testing Electrochemical Characterization cluster_analysis Surface Analysis of Anode A Electrolyte Preparation (with this compound) B Coin Cell Assembly (CR2032) A->B C Electrochemical Testing B->C D Post-Mortem Analysis C->D C1 Formation Cycling (C/20) C2 Cyclic Voltammetry C3 EIS C4 Long-Term Cycling (1C) D1 XPS D2 SEM D3 FTIR C1->C2 C2->C3 C3->C4 D1->D2 D2->D3

Caption: Experimental workflow for evaluating additives.

References

Application Notes and Protocols: Diisopropyl Sulfite as a Reagent for the Synthesis of Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in academic and industrial research, including drug development. While numerous methods exist, many rely on heavy metals (e.g., chromium) or require cryogenic temperatures and produce malodorous byproducts (e.g., Swern and related oxidations).[1][2] This document outlines a proposed methodology for alcohol oxidation that utilizes a dialkyl sulfite, specifically diisopropyl sulfite, as a key precursor to an intermediate that facilitates the conversion to the corresponding carbonyl compound.

This approach is conceptually analogous to established sulfur-based oxidation protocols like the Swern and Corey-Kim oxidations.[1][3][4] The core principle of these reactions is the in-situ formation of an alkoxysulfonium salt, which serves to activate the hydroxyl group of the alcohol, transforming it into a good leaving group. A subsequent base-mediated elimination of an α-proton then leads to the formation of the carbon-oxygen double bond of the aldehyde or ketone.

The proposed method detailed here involves a two-step sequence:

  • Sulfitylation: The target alcohol is first converted into a mixed sulfite ester, for instance, an alkyl isopropyl sulfite. This is achieved by reacting the alcohol with a suitable sulfitylating agent. This initial step effectively "activates" the alcohol.

  • Elimination: The intermediate sulfite ester, upon treatment with a non-nucleophilic base, undergoes an elimination reaction to yield the desired aldehyde or ketone, sulfur dioxide, and isopropanol.

This "sulfitylation-elimination" strategy offers the potential for a mild and selective oxidation protocol, avoiding harsh reagents and byproducts. The following sections provide detailed protocols for this transformation, along with illustrative data from analogous, well-established oxidation methods to provide context for expected outcomes.

Proposed Reaction Pathway

The overall transformation from an alcohol to an aldehyde or ketone via a sulfite ester intermediate can be visualized as a two-step process.

G cluster_0 Step 1: Sulfitylation cluster_1 Step 2: Elimination Alcohol Primary or Secondary Alcohol Sulfite_Ester Intermediate Alkyl Isopropyl Sulfite Alcohol->Sulfite_Ester Activation Sulfite_Ester_ref Intermediate Alkyl Isopropyl Sulfite Sulfitylating_Agent Sulfitylating Agent (e.g., SOCl₂, i-PrOH, Base) Sulfitylating_Agent->Sulfite_Ester Base Non-nucleophilic Base Carbonyl Aldehyde or Ketone Base->Carbonyl Sulfite_Ester_ref->Carbonyl Elimination G cluster_step1 Step 1: Sulfitylation of Alcohol cluster_step2 Step 2: Base-Mediated Elimination A R-CH(OH)-R' C Intermediate Chlorosulfite A->C + SOCl₂ - HCl B SOCl₂ E Alkyl Isopropyl Sulfite Intermediate C->E + i-PrOH - HCl D Isopropyl Alcohol F Alkyl Isopropyl Sulfite E->F H Transition State F->H + Base G Base I Aldehyde/Ketone Product H->I J SO₂ + i-PrOH + HB⁺ H->J

References

Application Notes and Protocols for Incorporating Diisopropyl Sulfite in Advanced Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl sulfite (DIPS) is a promising electrolyte additive for advanced lithium-ion batteries. As a member of the organic sulfite family, DIPS plays a crucial role in forming a stable and effective solid electrolyte interphase (SEI) on the anode surface and a protective cathode electrolyte interphase (CEI) on the cathode. This in-situ formation of protective layers is essential for suppressing electrolyte decomposition, minimizing capacity fading, and ultimately extending the cycle life and improving the overall performance and safety of lithium-ion batteries.

These application notes provide detailed protocols for the preparation of DIPS-containing electrolytes, its electrochemical evaluation, and an overview of its mechanism of action.

Mechanism of Action: SEI and CEI Formation

Organic sulfites, including DIPS, are known to have lower reduction potentials compared to the conventional carbonate solvents (e.g., ethylene carbonate, EC) used in lithium-ion battery electrolytes. This property allows them to be preferentially reduced on the anode surface during the initial charging cycles. The reductive decomposition of DIPS leads to the formation of a robust and stable SEI layer.

The SEI layer is a complex mixture of organic and inorganic compounds. The decomposition of sulfite additives is believed to contribute to the formation of lithium sulfite (Li₂SO₃) and lithium alkyl sulfonates (ROSO₂Li) within the SEI. These sulfur-containing species are key to enhancing the stability and ionic conductivity of the SEI, which in turn prevents the continuous decomposition of the electrolyte and minimizes the irreversible loss of lithium ions.

Simultaneously, at the cathode, DIPS can be oxidized to form a protective CEI layer. This layer mitigates the dissolution of transition metal ions from the cathode material and suppresses detrimental side reactions between the electrolyte and the cathode at high voltages, thereby improving the thermal stability and cycle life of the battery.

Data Presentation: Performance of Sulfite Additives

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes the typical performance improvements observed with the use of other structurally related sulfite and sulfate-based electrolyte additives. This data is intended to provide a general expectation of the potential benefits of incorporating DIPS.

Electrolyte AdditiveConcentration (wt%)Key Performance ImprovementsReference Cell Chemistry
Ethylene Sulfite (ES)0.3 - 5Improved film-forming properties, suppressed PC co-intercalation.LiCoO₂/Graphite
Propylene Sulfite (PS)Small amountsFacilitated SEI formation.PC-based electrolytes
Dimethyl Sulfite (DMS)N/A (as co-solvent)Improved electrolyte conductivity and cell capacity.Li-ion
Ethylene Sulfate (DTD)2Reduced cell impedance, improved coulombic efficiency.NMC/Graphite

Experimental Protocols

Synthesis of High-Purity this compound (General Procedure)

For researchers interested in synthesizing DIPS for electrolyte applications, a general procedure is outlined below. High purity is critical as impurities can negatively impact battery performance.

Materials:

  • Isopropyl alcohol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Anhydrous diethyl ether

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve isopropyl alcohol in anhydrous diethyl ether in a three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 5°C.

  • After the addition is complete, add anhydrous pyridine dropwise to the reaction mixture to neutralize the HCl byproduct.

  • Allow the reaction to stir at room temperature for several hours.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain a high-purity product.

Characterization: The purity of the synthesized DIPS should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of DIPS-Containing Electrolyte

Materials:

  • High-purity this compound (DIPS)

  • Battery-grade electrolyte solvent (e.g., a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 v/v ratio)

  • Lithium salt (e.g., lithium hexafluorophosphate, LiPF₆)

  • Anhydrous argon or nitrogen atmosphere (glovebox)

Procedure:

  • Inside an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm), prepare the base electrolyte by dissolving the desired amount of LiPF₆ (e.g., to achieve a 1 M concentration) in the EC/DMC solvent mixture. Stir until the salt is completely dissolved.

  • To the base electrolyte, add the desired weight percentage of high-purity DIPS (e.g., 1-5 wt%).

  • Stir the mixture thoroughly to ensure the DIPS is completely dissolved and the electrolyte is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox until use.

Electrochemical Cell Assembly and Testing

Materials:

  • DIPS-containing electrolyte

  • Reference electrolyte (without DIPS)

  • Anode (e.g., graphite-coated copper foil)

  • Cathode (e.g., LiNiₓMnᵧCo₂O₂-coated aluminum foil)

  • Separator (e.g., microporous polypropylene)

  • Coin cell components (CR2032 or similar)

  • Battery cycler

Procedure:

  • Inside the glovebox, assemble coin cells using the prepared anode, cathode, and separator.

  • Add a few drops of the DIPS-containing electrolyte (or the reference electrolyte for control cells) to the separator to ensure it is thoroughly wetted.

  • Crimp the coin cells to ensure proper sealing.

  • Allow the cells to rest for several hours to ensure complete electrolyte wetting of the electrodes.

  • Formation Cycles: Perform initial charge/discharge cycles at a low C-rate (e.g., C/20) for 2-3 cycles. This step is crucial for the formation of a stable SEI layer.

  • Electrochemical Performance Testing:

    • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

    • Galvanostatic Cycling: To evaluate the cycle life and coulombic efficiency of the cells at various C-rates.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the interfacial resistance of the SEI and CEI layers.

Visualizations

Experimental Workflow for DIPS Electrolyte Preparation and Evaluation

G cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing Solvent Base Solvent (e.g., EC/DMC) Mixing Mixing in Glovebox Solvent->Mixing Salt Lithium Salt (e.g., LiPF6) Salt->Mixing DIPS This compound (Additive) DIPS->Mixing Electrolyte DIPS-Containing Electrolyte Mixing->Electrolyte Assembly Coin Cell Assembly Electrolyte->Assembly Anode Anode Anode->Assembly Cathode Cathode Cathode->Assembly Separator Separator Separator->Assembly Formation Formation Cycles (Low C-rate) Assembly->Formation CV Cyclic Voltammetry Formation->CV Cycling Galvanostatic Cycling Formation->Cycling EIS Electrochemical Impedance Spectroscopy Formation->EIS Data Performance Data CV->Data Cycling->Data EIS->Data

Caption: Workflow for DIPS electrolyte preparation and battery testing.

Proposed SEI Formation Mechanism with DIPS

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_sei Solid Electrolyte Interphase (SEI) DIPS This compound (DIPS) Reduction Reductive Decomposition DIPS->Reduction e⁻ (from anode) Li_ion Li+ Li_ion->Reduction Solvent Carbonate Solvent (e.g., EC) Organic Organic Components (from solvent reduction) Solvent->Organic e⁻ (from anode) Anode Graphite Anode Li2SO3 Lithium Sulfite (Li₂SO₃) Reduction->Li2SO3 ROSO2Li Lithium Alkyl Sulfonate (ROSO₂Li) Reduction->ROSO2Li

Caption: Proposed mechanism of SEI formation with DIPS additive.

Application Notes and Protocols: Use of Diisopropyl Sulfite as a Stabilizing Agent in Chemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the use of sulfites as stabilizing agents in chemical formulations. While the specific focus of the inquiry was on diisopropyl sulfite, a thorough review of scientific literature and patent databases indicates a lack of documented applications for this compound as a stabilizing agent. The available information primarily pertains to its role as a chemical reagent.[1][2]

Therefore, these notes will focus on the well-established use of other sulfite compounds (e.g., sodium sulfite, potassium metabisulfite) as stabilizers, providing a foundational understanding of their mechanisms and applications that could theoretically extend to other organic sulfites like this compound.

General Principles of Sulfites as Stabilizing Agents

Sulfites are widely recognized for their preservative and antioxidant properties.[3][4] Their primary function as stabilizing agents is to prevent the degradation of active pharmaceutical ingredients (APIs) and other components in a formulation. This is achieved through several mechanisms:

  • Antioxidant Activity: Sulfites are effective oxygen scavengers. They readily react with dissolved oxygen, preventing it from participating in oxidative degradation pathways that can affect the stability of sensitive compounds.[5][6] This is particularly crucial for formulations containing molecules susceptible to oxidation.

  • Inhibition of Enzymatic Browning: In certain applications, particularly in food and beverage preservation, sulfites inhibit the activity of enzymes like polyphenol oxidase, which are responsible for browning reactions.[3]

  • Antimicrobial Properties: Sulfites can control the growth of microorganisms in formulations.[3][6]

Potential, Though Undocumented, Application of this compound

While no direct evidence supports the use of this compound as a stabilizer, its chemical nature as a dialkyl sulfite suggests potential antioxidant capabilities similar to other sulfites. The sulfur atom in the sulfite ester could potentially be oxidized, thereby protecting other components of a formulation from oxidation. However, without experimental data, this remains a theoretical consideration.

Established Applications of Sulfite Stabilizers in Pharmaceutical Formulations

Sulfites are utilized to maintain the stability and potency of various medications.[3][7][8] They are often included in injectable, ophthalmic, and oral formulations to protect the API from oxidative degradation. Examples of sulfiting agents used in pharmaceuticals include sodium bisulfite, sodium metabisulfite, and sodium sulfite.[9]

Mechanism of Action as an Antioxidant

The primary stabilizing action of sulfites in many pharmaceutical contexts is their ability to act as reducing agents. They can interrupt radical chain reactions or directly react with oxidizing agents.

Below is a generalized workflow for evaluating a potential stabilizing agent.

G cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analysis A API + Excipients B Addition of Stabilizer Candidate (e.g., a Sulfite) A->B D Control (No Stabilizer) B->D E Test (With Stabilizer) B->E C Stress Conditions (e.g., Heat, Light, Oxygen) F Analytical Testing (e.g., HPLC for API degradation) C->F D->C E->C G Comparison of Degradation Products F->G H Determination of Stabilizer Efficacy G->H

Caption: Workflow for Evaluating a Stabilizing Agent.

Experimental Protocols for Evaluating Sulfite Stabilizers

The following are generalized protocols for assessing the efficacy of a sulfite-based stabilizing agent in a liquid formulation. These protocols would need to be adapted for the specific formulation and API being studied.

Protocol 1: Accelerated Stability Study

Objective: To determine the effectiveness of a sulfite stabilizer in preventing the degradation of an API under accelerated aging conditions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Formulation vehicle (e.g., buffer solution)

  • Sulfite stabilizing agent (e.g., sodium metabisulfite)

  • High-performance liquid chromatography (HPLC) system

  • Stability chambers

Methodology:

  • Preparation of Formulations:

    • Prepare a stock solution of the API in the formulation vehicle.

    • Divide the stock solution into two batches.

    • To one batch (Test), add the sulfite stabilizer at a predetermined concentration (e.g., 0.1% w/v).

    • The second batch (Control) will not contain the stabilizer.

    • Package both batches in appropriate containers (e.g., glass vials).

  • Stability Testing:

    • Place samples from both the Test and Control batches into a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

    • Pull samples at specified time points (e.g., 0, 1, 2, and 4 weeks).

  • Analytical Testing:

    • At each time point, analyze the samples using a validated HPLC method to quantify the concentration of the API and any major degradation products.

  • Data Analysis:

    • Compare the rate of API degradation in the Test and Control samples.

    • Calculate the percentage of API remaining at each time point for both batches.

Data Presentation

The quantitative data from such a study can be summarized in a table for clear comparison.

Time Point% API Remaining (Control)% API Remaining (Test with Sulfite)
0100%100%
1 Week95%99%
2 Weeks90%98%
4 Weeks82%96%

Considerations and Limitations

While sulfites are effective stabilizers, their use is associated with potential adverse reactions in sensitive individuals, including asthmatic and anaphylactic responses.[4][7][8] The FDA requires labeling of sulfite-containing drugs to warn susceptible patients.[9] Therefore, the concentration of sulfites in a formulation must be carefully controlled and justified.

Conclusion

References

Application Notes and Protocols for Sulfur-Containing Polymers Derived from Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur-containing polymers are a versatile class of materials with growing interest in the biomedical field, particularly in drug delivery systems. Their unique properties, such as stimuli-responsiveness and biodegradability, make them attractive candidates for the controlled release of therapeutics. This document provides detailed application notes and protocols for the development of sulfur-containing polymers, specifically focusing on the use of diisopropyl sulfite as a monomer in polycondensation reactions. While the direct polymerization of this compound is not widely documented, this guide presents a representative protocol based on established principles of polycondensation to form polysulfites.

Application: Stimuli-Responsive Drug Delivery

Polysulfites are polymers containing sulfite ester linkages (-O-S(O)-O-) in their backbone. These linkages are susceptible to hydrolysis, particularly under acidic conditions, and can be sensitive to oxidative environments. This inherent instability can be leveraged for controlled drug release. In the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, the degradation of the polysulfite matrix can be accelerated, leading to the targeted release of an encapsulated drug. This minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.

Experimental Protocols

Protocol 1: Synthesis of Poly(alkylene sulfite) via Polycondensation of this compound and a Diol

This protocol describes a representative method for the synthesis of a polysulfite through the transesterification-like polycondensation of this compound with a diol, such as 1,6-hexanediol. This reaction is analogous to melt polycondensation methods used for synthesizing polyesters.

Materials:

  • This compound

  • 1,6-hexanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst

  • Toluene (anhydrous)

  • Methanol

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Magnetic stirrer with heating mantle

  • Vacuum pump

Procedure:

  • Monomer and Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, add equimolar amounts of this compound and 1,6-hexanediol. For example, for a 10 g batch, use X.XX g (Y.YY mol) of this compound and Z.ZZ g (Y.YY mol) of 1,6-hexanediol.

  • Add the catalyst, Titanium(IV) butoxide, to the monomer mixture (typically 0.1-0.5 mol% relative to the diol).

  • Initial Reaction: Heat the mixture to 140-160°C with continuous stirring under a slow stream of nitrogen. The isopropanol byproduct will begin to distill off.

  • Polycondensation under Vacuum: After the initial isopropanol has been removed (typically 2-4 hours), gradually apply a vacuum (down to <1 mbar) while increasing the temperature to 180-200°C.

  • Continue the reaction under vacuum for an additional 4-8 hours to drive the reaction to completion by removing the last traces of isopropanol and promote the formation of a high molecular weight polymer.

  • Purification: Cool the reaction mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent like cold methanol to remove unreacted monomers and catalyst residues.

  • Dry the purified polymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of the Synthesized Polysulfite

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Instrument: GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

2. Structural Confirmation (¹H NMR and FTIR Spectroscopy):

  • ¹H NMR: Dissolve the polymer in deuterated chloroform (CDCl₃). A typical spectrum would show characteristic peaks for the methylene protons adjacent to the sulfite ester groups and the protons of the alkyl backbone.

  • FTIR: Obtain the spectrum of a thin film of the polymer cast from a solution. Look for the characteristic S=O stretching vibration of the sulfite group (around 1200 cm⁻¹) and the C-O stretching vibrations.

3. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

  • DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm) by heating the sample under a nitrogen atmosphere, typically from -50°C to 200°C at a heating rate of 10°C/min.

  • TGA: Assess the thermal stability of the polymer by heating the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

Data Presentation

The following tables summarize representative quantitative data for aliphatic polysulfites, which can be used as a benchmark for characterization.

Table 1: Molecular Weight and Thermal Properties of a Representative Poly(hexamethylene sulfite)

PropertyValue
Number Average Molecular Weight (Mn) ( g/mol )15,000 - 25,000
Weight Average Molecular Weight (Mw) ( g/mol )30,000 - 50,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg) (°C)-20 to -10
Melting Temperature (Tm) (°C)40 - 50
Decomposition Temperature (Td, 5% weight loss) (°C)220 - 250

Table 2: ¹H NMR and FTIR Spectral Data for a Representative Poly(hexamethylene sulfite)

AnalysisPeak AssignmentChemical Shift / Wavenumber
¹H NMR -O-CH ₂- (methylene adjacent to sulfite)δ 4.1-4.3 ppm
-CH₂-CH ₂-CH₂- (internal methylene)δ 1.3-1.8 ppm
FTIR S=O stretch~1200 cm⁻¹
C-O stretch~1000-1100 cm⁻¹
C-H stretch~2850-2950 cm⁻¹

Visualizations

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers This compound + Diol Reaction Polycondensation (140-200°C, Vacuum) Monomers->Reaction Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Reaction Purification Purification (Precipitation in Methanol) Reaction->Purification Polymer Polysulfite Polymer Purification->Polymer GPC GPC (Mw, Mn, PDI) Polymer->GPC NMR NMR (Structure) Polymer->NMR FTIR FTIR (Functional Groups) Polymer->FTIR DSC_TGA DSC/TGA (Thermal Properties) Polymer->DSC_TGA

Caption: Experimental workflow for the synthesis and characterization of polysulfites.

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_delivery Cellular Delivery and Release Polymer Polysulfite Polymer Formulation Drug Encapsulation (e.g., Nanoprecipitation) Polymer->Formulation Drug Therapeutic Drug Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Uptake Cellular Uptake (Endocytosis) Nanoparticle->Uptake Endosome Endosome/Lysosome (Acidic pH) Uptake->Endosome Degradation Polymer Degradation Endosome->Degradation Acidic Hydrolysis Release Drug Release Degradation->Release

Caption: Signaling pathway for stimuli-responsive drug delivery using polysulfite nanoparticles.

Troubleshooting & Optimization

diisopropyl sulfite stability and decomposition pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropyl sulfite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, decomposition, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound (CAS No. 4773-13-1) is the diisopropyl ester of sulfurous acid. It is a combustible liquid used in organic synthesis.[1][2] In research and development, it can be employed as a reagent in various chemical transformations, including in advanced peptide synthesis and for O-sulfation of bioactive molecules.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][4] It is recommended to store it in a cool, dry, and well-ventilated place, ideally refrigerated between 2-8°C.[1][4] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[2][5]

Q3: What are the primary decomposition pathways for this compound?

This compound is susceptible to three main decomposition pathways:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, it can hydrolyze to form isopropyl alcohol and sulfur dioxide.

  • Oxidation: Exposure to air or other oxidizing agents can lead to its oxidation to diisopropyl sulfate. Sulfites, in general, can undergo autoxidation which may involve reactive free radical intermediates.[6]

  • Thermal Decomposition: At elevated temperatures, it can undergo decomposition. While specific data for this compound is limited, analogous compounds like diisopropyl ether decompose to form propene and isopropanol.[7]

Q4: What are the likely degradation products I might find in an old sample of this compound?

Common degradation products include isopropyl alcohol, sulfur dioxide (which may have escaped as a gas or be present as sulfurous acid if moisture is present), and diisopropyl sulfate. The presence of these impurities can affect reaction outcomes.

Q5: Is this compound hazardous?

Yes, this compound is considered a hazardous substance. It is a combustible liquid and can cause skin and serious eye irritation.[1][8] It is important to handle it with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low yield in a reaction using this compound. Degradation of the reagent: The this compound may have been compromised by exposure to moisture or air.- Use a fresh bottle of this compound or purify the existing stock. - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (nitrogen or argon).
Incompatible reaction conditions: The reaction may be sensitive to acidic or basic conditions, which can catalyze the decomposition of this compound.- Check the pH of your reaction mixture. - Use non-aqueous solvents if possible. - Consider using a neutral buffering agent if appropriate for your reaction.
An unexpected side-product is observed. Reaction with degradation products: Impurities like isopropyl alcohol from hydrolysis could be participating in the reaction.- Analyze the purity of your this compound using techniques like GC-MS to identify potential contaminants. - Purify the this compound before use.
Pressure buildup in the reaction vessel or storage container. Formation of sulfur dioxide gas: Decomposition, particularly through hydrolysis or thermal degradation, can release SO2 gas.- Do not heat this compound unless required by the protocol, and ensure adequate ventilation. - If storing for long periods, periodically and carefully vent the container in a fume hood. - For reactions, ensure the setup is not a closed system if gas evolution is possible.
The this compound has a yellow or orange tint. Slow decomposition over time: Discoloration can be an indicator of degradation and the presence of impurities.- While it may still be usable for some applications, for sensitive reactions, it is best to use a fresh, colorless sample. - Consider purifying a small amount by distillation under reduced pressure if a fresh supply is unavailable (note: exercise caution due to thermal sensitivity).

Stability and Decomposition Data

Condition Stability Primary Decomposition Pathway Key Decomposition Products
Presence of Water/Moisture Low; degrades over time.HydrolysisIsopropyl Alcohol, Sulfur Dioxide
Acidic Conditions (e.g., trace acid) Very Low; rapid decomposition.Acid-Catalyzed HydrolysisIsopropyl Alcohol, Sulfur Dioxide
Basic Conditions (e.g., trace base) Low; decomposition is accelerated.Base-Catalyzed HydrolysisIsopropyl Alcohol, Isopropyl Sulfite Salt
Exposure to Air (Oxygen) Moderate; slow oxidation over time.OxidationDiisopropyl Sulfate
Elevated Temperature (>100 °C) Low; subject to thermal breakdown.Thermal DecompositionPropene, Isopropyl Alcohol, Sulfur Dioxide
Recommended Storage (2-8°C, inert atm.) High; stable for extended periods.MinimalNot applicable

Experimental Protocols

Protocol 1: Analysis of this compound Purity and Degradation by GC-MS

This protocol outlines a general method for assessing the purity of this compound and identifying common degradation products.

1. Sample Preparation:

  • Dilute 1 µL of the this compound sample in 1 mL of a dry, inert solvent (e.g., hexane or dichloromethane).
  • Prepare standards of potential degradation products (isopropyl alcohol, diisopropyl sulfate) in the same solvent.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):
  • Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[9]
  • Injector Temperature: 250°C.
  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI).
  • Source Temperature: 230°C.
  • Mass Range: Scan from m/z 35 to 300.

3. Analysis:

  • Inject 1 µL of the prepared sample.
  • Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra to your standards and library data (e.g., NIST library).[9]

Protocol 2: Small-Scale Stability Test

This protocol can be used to evaluate the stability of this compound under specific experimental conditions (e.g., in a particular solvent or in the presence of another reagent).

1. Setup:

  • In a clean, dry vial, add a known concentration of this compound to the solvent or reaction mixture to be tested.
  • Create several identical vials for time-point analysis.
  • Prepare a control vial with this compound in a dry, inert solvent.
  • If testing for sensitivity to air, prepare one set of vials under an inert atmosphere and another exposed to air.

2. Incubation:

  • Keep the vials at the desired temperature (e.g., room temperature, 40°C).

3. Time-Point Analysis:

  • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.
  • Immediately analyze the contents by GC-MS (using Protocol 1) or another suitable analytical technique (e.g., NMR spectroscopy) to quantify the remaining this compound and the formation of any degradation products.

4. Data Interpretation:

  • Plot the concentration of this compound versus time for each condition to determine the rate of degradation.

Visualizing Decomposition Pathways and Workflows

Hydrolysis_Pathway DIS This compound TransitionState Unstable Intermediate DIS->TransitionState H2O H2O (Water) H2O->TransitionState Nucleophilic Attack Catalyst H+ or OH- Catalyst->TransitionState IPA Isopropyl Alcohol (2 eq.) TransitionState->IPA SO2 Sulfur Dioxide TransitionState->SO2

Diagram 1: Acid/Base catalyzed hydrolysis of this compound.

Oxidation_Pathway DIS This compound Product Diisopropyl Sulfate DIS->Product Oxidant [O] (e.g., Air, H2O2) Oxidant->Product Oxidation

Diagram 2: Oxidation of this compound to diisopropyl sulfate.

Troubleshooting_Workflow Start Poor Reaction Outcome? CheckPurity Check DIS Purity (GC-MS, NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure CheckConditions Review Reaction Conditions (Temp, Solvent, Atmosphere) IsPure->CheckConditions Yes UseFresh Use Fresh/Purified DIS IsPure->UseFresh No IsSensitive Are Conditions DIS-Compatible? CheckConditions->IsSensitive ModifyConditions Modify Conditions: - Dry Solvents - Inert Atmosphere - Lower Temperature IsSensitive->ModifyConditions No Success Problem Resolved IsSensitive->Success Yes UseFresh->CheckConditions ModifyConditions->Success Failure Consult Further Literature ModifyConditions->Failure

Diagram 3: Troubleshooting workflow for reactions involving this compound.

References

purification techniques for high-purity diisopropyl sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl sulfite. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound, typically synthesized from isopropanol and thionyl chloride, can include:

  • Unreacted Isopropanol: Residual starting material.

  • Thionyl Chloride: Excess reagent that was not fully reacted or removed.

  • Isopropyl Chloride: A potential byproduct from the reaction of isopropanol with HCl generated in situ.

  • Diisopropyl Sulfate: A significant potential impurity, especially if sulfuric acid is present or if the thionyl chloride contains sulfur trioxide. Diisopropyl sulfate is a suspected genotoxic impurity and its removal is critical for pharmaceutical applications.[1][2][3]

  • Mono-isopropyl Sulfite: A partially reacted intermediate.

  • Polymeric materials: Formed from side reactions, especially at elevated temperatures.

  • Water and HCl: Residual moisture or hydrochloric acid from the synthesis.

Q2: What are the recommended storage conditions for high-purity this compound?

A2: High-purity this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[4] It is sensitive to moisture and air.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1][5]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a specific reference standard.[6][7]

Troubleshooting Guides

Purification by Fractional Vacuum Distillation

Issue 1: Product decomposition during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal degradation of the this compound.

  • Troubleshooting Steps:

    • Lower the Pressure: Use a higher vacuum to reduce the boiling point of the this compound.

    • Use a Fractionating Column: Employ a vacuum-jacketed Vigreux column to improve separation efficiency at a lower temperature.

    • Monitor Temperature Closely: Maintain a stable and minimal heating mantle temperature. The ideal distillation temperature should be determined based on a nomograph for the specific pressure used.

Issue 2: Poor separation of impurities.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound for effective separation.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates.

    • Optimize Distillation Rate: Distill at a slow and steady rate to allow for proper equilibration between the liquid and vapor phases in the column.[8]

    • Collect Smaller Fractions: Collect narrower boiling point fractions and analyze each fraction for purity.

Issue 3: Bumping or unstable boiling.

  • Possible Cause: Uneven heating or lack of boiling chips/stirring.

  • Troubleshooting Steps:

    • Use a Stir Bar: Add a magnetic stir bar to the distillation flask for smooth boiling.

    • Add Boiling Chips: If stirring is not possible, add fresh boiling chips to the cooled liquid before starting the distillation.

    • Ensure Even Heating: Use a heating mantle with a sand or oil bath for uniform heat distribution.

Purification by Column Chromatography

Issue 1: Co-elution of impurities with the product.

  • Possible Cause: The chosen solvent system (eluent) does not provide adequate separation.

  • Troubleshooting Steps:

    • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate in varying ratios) to find the optimal mobile phase for separation.

    • Use Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the eluent to improve the separation of compounds with similar polarities.

    • Adjust Stationary Phase: Consider using a different type of silica gel or alumina with a different particle size or surface chemistry.

Issue 2: Low yield of purified product.

  • Possible Cause: Irreversible adsorption of the product onto the stationary phase or loss during solvent removal.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: If the product is sensitive to the acidic nature of silica gel, it can be deactivated by pre-treating with a small amount of a basic solvent like triethylamine in the eluent.

    • Minimize Solvent Volume: Use the minimum amount of solvent necessary for elution and for dissolving the crude product before loading it onto the column.

    • Careful Fraction Collection and Evaporation: Monitor fractions closely by TLC and combine only the pure fractions. Evaporate the solvent under reduced pressure at a low temperature to prevent product loss.

Issue 3: Cracking or channeling of the column packing.

  • Possible Cause: Improper packing of the column or rapid changes in solvent polarity.

  • Troubleshooting Steps:

    • Proper Packing Technique: Pack the column carefully as a slurry to ensure a uniform and bubble-free stationary phase bed.[9]

    • Gradual Solvent Changes: When running a gradient, change the solvent composition gradually to avoid disturbing the column packing.

    • Avoid Letting the Column Run Dry: Always keep the top of the silica gel covered with the eluent.

Experimental Protocols

Synthesis of Crude this compound

This protocol is adapted from the synthesis of n-butyl sulfite and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Isopropanol (anhydrous)

  • Thionyl chloride (freshly distilled)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), place anhydrous isopropanol and anhydrous pyridine in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Add freshly distilled thionyl chloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with cold dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.

Purification by Fractional Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Vacuum-jacketed Vigreux column

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap and pressure gauge

Procedure:

  • Place the crude this compound in a round-bottom flask with a magnetic stir bar. The flask should not be more than two-thirds full.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap.

  • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Begin heating the flask gently while stirring.

  • Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain lower-boiling impurities like residual solvent and isopropyl chloride.

  • Collect the main fraction of this compound at a constant temperature and pressure. The boiling point of this compound is 170 °C at atmospheric pressure; the boiling point will be significantly lower under vacuum.[10]

  • Collect any higher-boiling fractions separately.

  • Analyze the purity of the collected main fraction using GC-MS or NMR.

Purification by Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

Procedure:

  • Determine the Eluent System: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pack the chromatography column. Add a layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (increasing the proportion of ethyl acetate).

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Quantitative Data Summary

The following tables provide estimated performance data for the purification and analysis of this compound. The values are based on typical results for similar compounds and should be optimized for specific experimental conditions.

Table 1: Expected Purity Levels from Different Purification Techniques

Purification TechniqueExpected PurityTypical YieldNotes
Fractional Vacuum Distillation> 98%70-85%Purity is highly dependent on the efficiency of the fractionating column and the difference in boiling points of the impurities.
Flash Column Chromatography> 99%60-80%Yield can be lower due to some product loss on the column.
Combined Distillation & Chromatography> 99.5%50-70%A two-step purification can achieve very high purity.

Table 2: Typical Parameters for Analytical Purity Assessment

Analytical MethodParameterTypical Value/Condition
GC-MS ColumnDB-1 or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Temperature Program50 °C (2 min), then ramp to 250 °C at 10 °C/min
Detection Limit< 10 ppm for common impurities
¹H NMR SolventCDCl₃
Field Strength400 MHz or higher
Key Chemical Shifts (δ)~4.6 ppm (septet, 2H, CH), ~1.4 ppm (doublet, 12H, CH₃)
Purity DeterminationqNMR with an internal standard

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Synthesis of Crude This compound workup Aqueous Workup synthesis->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product distillation Fractional Vacuum Distillation gcms GC-MS distillation->gcms nmr NMR distillation->nmr chromatography Column Chromatography chromatography->gcms chromatography->nmr pure_product High-Purity This compound gcms->pure_product nmr->pure_product crude_product->distillation crude_product->chromatography

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic cluster_distillation Fractional Vacuum Distillation cluster_chromatography Column Chromatography start Purification Issue Encountered d_decomposition Product Decomposition? start->d_decomposition d_separation Poor Separation? start->d_separation d_bumping Unstable Boiling? start->d_bumping c_coelution Co-elution of Impurities? start->c_coelution c_low_yield Low Yield? start->c_low_yield c_cracking Column Cracking? start->c_cracking sol_lower_p Lower Pressure/ Temperature d_decomposition->sol_lower_p Yes sol_increase_eff Increase Column Efficiency d_separation->sol_increase_eff Yes sol_stir Use Stir Bar/ Boiling Chips d_bumping->sol_stir Yes sol_optimize_solvent Optimize Solvent System (TLC) c_coelution->sol_optimize_solvent Yes sol_deactivate Deactivate Silica Gel c_low_yield->sol_deactivate Yes sol_repack Repack Column Carefully c_cracking->sol_repack Yes

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Optimizing Organic Sulfite Concentration in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary function of organic sulfite additives in lithium-ion battery electrolytes?

Organic sulfite additives are primarily used as film-forming agents. They are designed to be electrochemically reduced at the anode surface at a higher potential than the main solvent components of the electrolyte (like ethylene carbonate or propylene carbonate).[1][2] This preferential reduction forms a stable Solid Electrolyte Interphase (SEI) layer on the anode.[1][3][4]

Q2: How does a stable SEI formed by sulfite additives improve battery performance?

A well-formed SEI layer is ionically conductive to Li+ ions but electronically insulating. This passivation layer prevents the continuous decomposition of the electrolyte on the anode surface, which in turn:

  • Reduces irreversible capacity loss during the initial formation cycles.[5]

  • Improves long-term cycling stability and coulombic efficiency.[3][4]

  • Can suppress the co-intercalation of solvent molecules into graphite anodes, which can cause structural damage.[6]

  • Leads to the formation of a thicker, denser, and more stable SEI compared to electrolytes without these additives.[3][4]

Q3: What are the key differences between various organic sulfite additives?

The electrochemical properties and resulting SEI composition can vary significantly between different sulfite compounds. For instance:

  • Decomposition Potentials: Cyclic sulfites like ethylene sulfite (ES) and propylene sulfite (PS) have lower decomposition potentials (around 3.5V) and are suitable as additives.[6] Acyclic sulfites like dimethyl sulfite (DMS) can have higher decomposition potentials (above 4.5V), making them potential co-solvents.[6]

  • Film-Forming Properties: Both ES and PS are known for their excellent film-forming properties.[6] The composition of the SEI can also differ; for example, sulfite reduction leads to the formation of inorganic salts like Li₂S, Li₂SO₃, or Li₂SO₄, and organic salts like ROSO₂Li.[7][8]

Q4: Can sulfite additives also affect the cathode?

While primarily targeted for SEI formation on the anode, some sulfur-containing additives can also influence the Cathode Electrolyte Interphase (CEI). They can be oxidized at the cathode surface to form a protective layer that suppresses electrolyte oxidation and transition metal dissolution from the cathode, particularly at high voltages.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid Capacity Fade Unstable SEI formation; continuous electrolyte decomposition.1. Optimize Additive Concentration: Too low a concentration may not form a complete SEI, while too high a concentration can lead to a thick, resistive SEI. Systematically vary the concentration (e.g., 0.5%, 1%, 2% by weight) to find the optimal loading. 2. Verify Additive Purity: Impurities in the sulfite additive can lead to undesirable side reactions. Use high-purity, battery-grade additives. 3. Consider Co-additives: Combining the sulfite with other additives like vinylene carbonate (VC) might be necessary to form a more robust SEI, although interactions need to be carefully studied.[9]
High First-Cycle Irreversible Capacity Loss Inefficient SEI formation; excessive electrolyte reduction.1. Adjust Formation Protocol: A slower formation rate (e.g., C/20) at a controlled temperature can allow for the formation of a more uniform and stable SEI. 2. Evaluate Additive's Reduction Potential: Ensure the sulfite additive is being reduced preferentially to the solvent. This can be checked using cyclic voltammetry.
Increased Cell Impedance Formation of a thick or poorly conductive SEI layer.1. Lower Additive Concentration: An excess of the additive can lead to a thick, ionically resistive SEI. 2. Characterize the SEI: Use techniques like Electrochemical Impedance Spectroscopy (EIS) to monitor the growth of interfacial resistance over cycling. Surface analysis techniques like XPS and SEM can provide insights into the thickness and composition of the SEI.[10]
Gas Generation Continuous decomposition of the electrolyte or the additive itself.1. Identify Gas Composition: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the gas produced. This can help identify the source of the decomposition.[9] 2. Re-evaluate Additive Stability: Some sulfites may be more prone to decomposition, leading to gas evolution. Ethylene sulfite, for example, has been observed to generate significant amounts of gas.[9]
Poor Low-Temperature Performance Increased viscosity of the electrolyte; sluggish ion transport through the SEI.1. Optimize Base Electrolyte: The choice of co-solvents can significantly impact low-temperature performance. 2. Characterize SEI at Low Temperatures: The ionic conductivity of the SEI formed by the sulfite additive might be poor at low temperatures. EIS measurements at various temperatures can diagnose this.

Quantitative Data on Common Organic Sulfite Additives

The optimal concentration of a sulfite additive is highly dependent on the specific battery chemistry (anode, cathode, and base electrolyte). The following table summarizes findings for some commonly studied sulfites to provide a starting point for experimentation with diisopropyl sulfite.

AdditiveTypical Concentration Range (wt%)Key FindingsReference
Ethylene Sulfite (ES) 0.3 - 5%- The performance of LiCoO₂/graphite cells was improved with as little as 0.3 wt% ES.[6] - Can lead to significant gas generation during formation and cycling.[9] - Forms a smooth, dense, and low-resistance SEI layer.[3][6][9]
Dimethyl Sulfite (DMS) Can be used as a co-solvent (e.g., 20%)- Can improve the ionic conductivity of the electrolyte and the capacity of the battery.[6][10] - Modifies the SEI on MCMB anodes and reduces the decomposition of LiBOB salt.[10] - May not offer a safety advantage over standard carbonate solvents.[11][6][10][11]
Propylene Sulfite (PS) Not specified in detail, used as an additive- Exhibits excellent film-forming properties.[6] - Has a high decomposition potential (>4.5V), suggesting it could also be used as a co-solvent.[6][6]

Experimental Protocols

Protocol 1: Evaluation of Optimal this compound Concentration
  • Electrolyte Preparation:

    • In an argon-filled glovebox, prepare a baseline electrolyte (e.g., 1 M LiPF₆ in ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight)).

    • Prepare a series of experimental electrolytes by adding varying weight percentages of this compound to the baseline electrolyte (e.g., 0.5%, 1.0%, 1.5%, 2.0%). Ensure the additive is fully dissolved.

  • Cell Assembly:

    • Assemble 2032-type coin cells with the desired anode (e.g., graphite) and cathode (e.g., NMC532) materials.

    • Use a consistent amount of electrolyte in each cell.

  • Formation Cycling:

    • Perform the initial charge/discharge cycles (formation) at a low C-rate (e.g., C/20) for 2-3 cycles at a constant temperature (e.g., 25°C).

    • Record the charge/discharge capacities to determine the first-cycle efficiency and irreversible capacity loss.

  • Electrochemical Performance Evaluation:

    • Cyclic Voltammetry (CV): Use a three-electrode cell to determine the reduction and oxidation potentials of the electrolyte with and without the additive. This will confirm if the additive is reduced before the solvent.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after formation, and at regular intervals during cycling, to monitor changes in the SEI and charge transfer resistance.

    • Long-Term Cycling: Cycle the cells at a higher C-rate (e.g., C/2) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention and coulombic efficiency.

    • Rate Capability: Test the discharge capacity at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to assess the impact of the SEI on Li+ ion kinetics.

  • Post-Mortem Analysis:

    • After cycling, disassemble the cells in a glovebox and analyze the surface of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the SEI.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis cluster_result Result A Prepare Baseline Electrolyte B Add this compound (Varying Concentrations) A->B C Assemble Coin Cells B->C D Formation Cycling (e.g., C/20) C->D E Cyclic Voltammetry (CV) C->E F Long-Term Cycling (e.g., C/2) D->F G Electrochemical Impedance Spectroscopy (EIS) F->G H Evaluate Capacity Retention & Coulombic Efficiency F->H I Analyze Impedance Data G->I J Post-Mortem Analysis (XPS, SEM) H->J K Determine Optimal Concentration J->K

Caption: Workflow for Evaluating a New Electrolyte Additive.

SEI_Formation_Mechanism cluster_surface Anode Surface During First Charge cluster_electrolyte Electrolyte Components cluster_reaction Electrochemical Reduction cluster_products SEI Components Anode Graphite Anode (Negative Potential) Reduction Preferential Reduction of Sulfite Additive Anode->Reduction Sulfite Organic Sulfite (e.g., this compound) Sulfite->Reduction Solvent Carbonate Solvent (e.g., EC, EMC) Li_ion Li+ SEI Stable SEI Layer Li_ion->SEI Li+ transport Inorganic Inorganic Products (Li₂SO₃, Li₂S, Li₂O) Reduction->Inorganic Organic Organic Products (ROSO₂Li) Reduction->Organic Inorganic->SEI Organic->SEI SEI->Anode Passivates Surface

Caption: Generalized Mechanism of SEI Formation with Sulfite Additives.

References

Technical Support Center: Managing Side Reactions of Diisopropyl Sulfite in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists utilizing diisopropyl sulfite as an electrolyte additive in battery systems. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the management of potential side reactions. The information presented here is based on established knowledge of organic sulfite additives in battery electrolytes. While direct research on this compound is limited, the principles and methodologies derived from analogous compounds like ethylene sulfite (ES) and dimethyl sulfite (DMS) offer valuable insights.

Frequently Asked Questions (FAQs)

1. What is the primary role of this compound in a battery electrolyte?

This compound, like other organic sulfites, is primarily used as a film-forming additive.[1] Its main function is to decompose on the anode surface during the initial formation cycles to create a stable Solid Electrolyte Interphase (SEI). This SEI layer is crucial for passivating the electrode surface, preventing further electrolyte decomposition, and ultimately improving the battery's cycle life and overall performance.[1]

2. What are the potential side reactions associated with this compound?

Based on the behavior of similar organic sulfites, the following side reactions may occur:

  • Electrochemical Decomposition: this compound can be reduced at the anode and oxidized at the cathode.[1] The decomposition potentials of dialkyl sulfites can vary, influencing whether they are suitable as a solvent or an additive.[1] For instance, diethyl sulfite has a lower decomposition potential ( < 3.5V) making it suitable as an additive, while dimethyl sulfite has a higher decomposition potential (>4.5V).[1] The electrochemical stability of this compound should be evaluated for the specific battery chemistry.

  • Gas Generation: The decomposition of sulfite additives can lead to the evolution of gases. While specific to the compound, gassing is a known side reaction for some sulfur-containing additives.[2] The composition of the evolved gas can be analyzed to understand the decomposition pathway.

  • SEI Instability: While intended to form a stable SEI, the decomposition products of this compound may lead to an unstable or overly resistive SEI under certain conditions, potentially causing increased impedance and capacity fade over time.[3]

3. What are the expected decomposition products of this compound?

The decomposition of organic sulfites on the anode typically results in the formation of lithium sulfite (Li₂SO₃) and lithium alkyl sulfates (ROSO₂Li), where 'R' would be the isopropyl group in this case.[4] These inorganic and semi-organic species are key components of the SEI.

4. How does this compound affect the performance of different battery chemistries (e.g., Lithium-Ion vs. Lithium-Sulfur)?

  • In Lithium-Ion Batteries (LIBs): The primary role is to form a stable SEI on the graphite anode to prevent exfoliation and solvent co-intercalation, thereby improving cycling stability.[4]

  • In Lithium-Sulfur (Li-S) Batteries: Besides forming a protective layer on the lithium metal anode, sulfur-containing additives can also play a role in mitigating the polysulfide shuttle effect, a major cause of capacity degradation in Li-S batteries.[5] They can help to passivate the lithium anode surface, reducing its reactivity with migrating polysulfides.[5]

Troubleshooting Guide

Observed Issue Potential Cause Related to this compound Recommended Troubleshooting Steps
Rapid Capacity Fading in Early Cycles - Incomplete or unstable SEI formation.- Continuous electrolyte decomposition.1. Optimize Formation Protocol: Vary the C-rate and voltage window during the initial formation cycles to ensure a stable and uniform SEI is formed.2. Adjust Additive Concentration: The concentration of this compound may need to be optimized. Too little may not form a complete SEI, while too much could lead to a thick, resistive layer.3. Electrochemical Analysis: Use Cyclic Voltammetry (CV) to determine the reduction and oxidation potentials of the electrolyte with this compound.
Increased Cell Impedance - Formation of a thick or highly resistive SEI layer.- Accumulation of decomposition products.1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after several cycles to analyze the evolution of interfacial resistance.2. Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to analyze the chemical composition and thickness of the SEI on the anode.[6]
Cell Swelling or Gas Generation - Decomposition of this compound and other electrolyte components.1. Gas Chromatography (GC): Analyze the gas composition within the cell to identify the specific decomposition products (e.g., SO₂, CO₂, hydrocarbons).2. Review Operating Conditions: High temperatures and high voltages can accelerate electrolyte decomposition and gas generation.[7] Ensure the cell is operating within its specified limits.
Poor Low-Temperature Performance - Increased viscosity of the electrolyte.- High charge transfer resistance at the SEI.1. Ionic Conductivity Measurement: Measure the ionic conductivity of the electrolyte with this compound at various temperatures.2. EIS at Low Temperatures: Conduct EIS measurements at low temperatures to specifically assess the increase in interfacial impedance.

Quantitative Data on Representative Sulfite Additives

The following table summarizes the impact of Ethylene Sulfite (ES), a well-studied analog of this compound, on the performance of LiCoO₂/graphite cells. This data is provided for comparative purposes to illustrate the potential effects of sulfite additives.

Electrolyte Composition First Cycle Efficiency (%) Capacity Retention after 100 Cycles (%) Key Observation
1M LiPF₆ in EC/DMC/DEC (1:2:2)~85%~80%Baseline performance.
1M LiPF₆ in EC/DMC/DEC + 0.3 wt.% ES>90%>90%Improved first cycle efficiency and cycling stability due to effective SEI formation.[1]

Experimental Protocols

1. Cyclic Voltammetry (CV) for Electrochemical Stability Window

  • Objective: To determine the reduction and oxidation potentials of the electrolyte containing this compound.

  • Methodology:

    • Assemble a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a lithium metal counter electrode, and a lithium metal reference electrode.

    • Use the electrolyte containing the desired concentration of this compound.

    • Scan the potential from the open-circuit voltage (OCV) to a low potential (e.g., 0 V vs. Li/Li⁺) and then to a high potential (e.g., 5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).

    • The onset of a significant increase in cathodic current indicates the reduction potential, while a sharp increase in anodic current indicates the oxidation potential.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Gas Analysis

  • Objective: To identify and quantify the gaseous decomposition products.

  • Methodology:

    • Cycle a sealed battery (e.g., a pouch cell) under the desired conditions.

    • Carefully puncture the cell in a sealed container of known volume to collect the evolved gas.

    • Inject a known volume of the collected gas into a GC-MS system.

    • Separate the gas components using an appropriate GC column and identify them based on their mass spectra.

3. X-ray Photoelectron Spectroscopy (XPS) for SEI Analysis

  • Objective: To determine the chemical composition of the SEI layer on the anode.

  • Methodology:

    • Cycle a cell for the desired number of cycles.

    • Disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

    • Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Transfer the anode to the XPS chamber without exposure to air.

    • Acquire high-resolution spectra for relevant elements (e.g., C 1s, O 1s, S 2p, F 1s, Li 1s).

    • Analyze the binding energies and peak shapes to identify the chemical species present in the SEI.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Issues Start Observed Battery Performance Issue Identify Identify Symptoms: - Capacity Fade - Increased Impedance - Gassing/Swelling Start->Identify Hypothesize Hypothesize Cause: - Unstable SEI - Electrolyte Decomposition - Additive Concentration Identify->Hypothesize Experiment Perform Targeted Experiments Hypothesize->Experiment CV Cyclic Voltammetry (CV) - Check Stability Window Experiment->CV Electrochemical Instability EIS Electrochemical Impedance Spectroscopy (EIS) - Measure Interfacial Resistance Experiment->EIS Impedance Increase GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Analyze Gas Composition Experiment->GCMS Gassing XPS X-ray Photoelectron Spectroscopy (XPS) - Analyze SEI Composition Experiment->XPS SEI Issues Analyze Analyze Results & Correlate CV->Analyze EIS->Analyze GCMS->Analyze XPS->Analyze Optimize Optimize Parameters: - Formation Protocol - Additive Concentration - Operating Conditions Analyze->Optimize End Improved Battery Performance Optimize->End

Caption: Troubleshooting workflow for battery performance issues.

G cluster_decomposition Plausible Anodic Decomposition Pathway of this compound DiisopropylSulfite This compound ((CH₃)₂CHO)₂SO Decomposition Reductive Decomposition DiisopropylSulfite->Decomposition Electron + 2e⁻ + 2Li⁺ Electron->Decomposition Anode Anode Surface Anode->Decomposition Li2SO3 Lithium Sulfite Li₂SO₃ Decomposition->Li2SO3 IsopropylAlkoxide Lithium Isopropyl Alkoxide (CH₃)₂CHOLi Decomposition->IsopropylAlkoxide SEI Forms Solid Electrolyte Interphase (SEI) Li2SO3->SEI IsopropylAlkoxide->SEI

Caption: Anodic decomposition of this compound.

References

storage and handling procedures for diisopropyl sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of diisopropyl sulfite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, with the chemical formula C₆H₁₄O₃S, is a sulfite ester.[1][2][3] It is primarily used as a reagent in organic synthesis. One of its key applications is in the generation of aldehydes and ketones.[4] It can also be utilized in more advanced applications such as O-sulfation for the modification of bioactive molecules, which is a critical step in drug discovery and peptide synthesis.

Q2: What are the key physical and chemical properties of this compound?

A2: The table below summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₆H₁₄O₃S
Molecular Weight 166.24 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 170 °C[1]
Flash Point 67 °C[1]
Density 1.01 g/cm³[1]
Solubility Soluble in ethanol and ether, slightly soluble in water.
CAS Number 4773-13-1[1][2][3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] The recommended storage temperature is between 2-8°C.[1][3] It should be stored in a dry, well-ventilated place away from heat, sparks, open flames, and hot surfaces.[1]

Q4: What are the primary hazards associated with this compound?

A4: this compound is a combustible liquid.[1] It is also known to cause skin irritation and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[1]

Troubleshooting Guide

Problem: My reaction involving this compound is not proceeding or is very sluggish.

  • Potential Cause 1: Reagent Quality. The this compound may have degraded due to improper storage. Exposure to moisture or air can lead to hydrolysis.

    • Suggested Solution: Use a fresh bottle of this compound or purify the existing stock if you suspect degradation. Ensure that all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.

  • Potential Cause 2: Reaction Conditions. The temperature may be too low, or the concentration of reactants may not be optimal.

    • Suggested Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. You may also consider adjusting the concentration of your reactants.

  • Potential Cause 3: Inefficient Stirring. If the reaction mixture is not homogeneous, the reaction rate can be significantly reduced.

    • Suggested Solution: Ensure that the stirring is efficient for the scale of your reaction. For viscous mixtures, mechanical stirring may be necessary.

Problem: I am observing unexpected byproducts in my reaction.

  • Potential Cause 1: Decomposition of this compound. At elevated temperatures, this compound may start to decompose.

    • Suggested Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or another appropriate method to avoid prolonged heating.

  • Potential Cause 2: Side Reactions. this compound can participate in side reactions, especially in the presence of acidic or basic impurities.

    • Suggested Solution: Ensure all reagents and solvents are pure and free from acidic or basic contaminants. The use of a buffer may be beneficial in some cases to maintain a stable pH.

Problem: I am having difficulty purifying my product.

  • Potential Cause: Residual this compound or Byproducts. The boiling point of your product may be close to that of this compound or its byproducts, making distillation challenging.

    • Suggested Solution: If distillation is not effective, consider using column chromatography for purification. A silica-plug filtration can be a quick way to remove polar impurities.[5] For aldehydes, a bisulfite extraction can be an effective purification method.[6][7][8]

Experimental Protocols

General Protocol for the Synthesis of an Aldehyde using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • An appropriate Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, sodium sulfate)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).

  • In the flask, dissolve the Grignard reagent in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired aldehyde.

Visualizations

experimental_workflow General Experimental Workflow for this compound Reactions setup Reaction Setup (Inert Atmosphere, Dry Glassware) reagents Addition of Reactants (Controlled Temperature) setup->reagents reaction Reaction Monitoring (TLC, GC, etc.) reagents->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Product Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for conducting experiments with this compound.

troubleshooting_logic Troubleshooting Logic for this compound Reactions start Reaction Issue Observed (e.g., Low Yield, Byproducts) check_reagents Verify Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_workup Examine Work-up Procedure (pH, Temperature) start->check_workup check_purification Assess Purification Method (Technique, Efficiency) start->check_purification outcome_reagents Use Fresh/Purified Reagents check_reagents->outcome_reagents outcome_conditions Optimize Conditions check_conditions->outcome_conditions outcome_workup Modify Work-up check_workup->outcome_workup outcome_purification Change Purification Method check_purification->outcome_purification

Caption: A decision tree for troubleshooting common issues in reactions.

References

troubleshooting poor performance of diisopropyl sulfite additives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisopropyl Sulfite Additives

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor performance with this compound additives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound as an additive?

This compound is primarily used as an electrolyte additive in lithium-ion batteries. Its main role is to improve the stability of the electrolyte and the overall performance of the battery by forming a stable solid electrolyte interphase (SEI) on the surface of the anode. It also acts as a scavenger for HF, which can form from the decomposition of LiPF6 salt in the electrolyte, thus protecting the cathode material.

Q2: What are the common indicators of poor performance when using this compound?

Common indicators include, but are not limited to:

  • Rapid capacity fading during cycling.

  • Increased internal resistance of the cell.

  • Poor rate capability.

  • Swelling of the battery pouch or cell.

  • Low coulombic efficiency.

  • Unstable SEI layer formation observed during post-mortem analysis.

Q3: Can the concentration of this compound affect its performance?

Yes, the concentration is a critical factor. An optimal concentration, typically ranging from 0.5% to 2% by weight, is required. Too low a concentration may not provide sufficient protection, while an excessively high concentration can lead to increased interfacial resistance and hinder lithium-ion transport, thereby degrading performance.

Troubleshooting Guides

Issue 1: Rapid Capacity Fading

Question: My battery is showing rapid capacity fading after adding this compound. What are the possible causes and how can I troubleshoot this?

Answer: Rapid capacity fading can stem from several factors related to the additive's function. Follow this troubleshooting workflow:

Troubleshooting Workflow: Rapid Capacity Fading

G A Start: Rapid Capacity Fading Observed B Verify Additive Concentration (0.5% - 2% range?) A->B C Incorrect Concentration B->C No E Correct Concentration B->E Yes D Optimize Concentration (Perform concentration gradient study) C->D M Problem Resolved D->M F Check for Impurities (Moisture, other contaminants?) E->F G Impurities Present F->G Yes I No Impurities F->I No H Purify Solvent/Electrolyte (Use molecular sieves, distillation) G->H H->M J Analyze SEI Layer (Use SEM, XPS) I->J K Non-uniform/Thick SEI J->K Issue Found L Adjust Formation Cycling Protocol (Lower C-rate, longer rest steps) K->L L->M

Caption: Troubleshooting workflow for rapid capacity fading.

Detailed Steps:

  • Verify Concentration: Ensure the concentration of this compound is within the optimal range (0.5-2 wt%). Prepare fresh electrolyte with varying concentrations to identify the optimal loading for your specific cell chemistry.

  • Check for Impurities: The presence of moisture (H₂O) can lead to the hydrolysis of this compound and the formation of undesirable byproducts. Ensure all components (solvents, salts, additive) are thoroughly dried.

  • SEI Formation Protocol: The initial formation cycles are critical for creating a stable SEI. A slow formation rate (e.g., C/20) with sufficient rest periods allows for the proper decomposition of the additive and the creation of a uniform protective layer.

Issue 2: Increased Internal Resistance

Question: I am observing a significant increase in the internal resistance of my cells containing this compound. What is the cause?

Answer: An increase in internal resistance is often linked to the properties of the SEI layer formed by the additive.

Potential Causes and Solutions

Potential Cause Description Suggested Action
Thick SEI Layer An overly high concentration of the additive can lead to the formation of a thick, resistive SEI layer, impeding Li-ion diffusion.Decrease the this compound concentration in increments of 0.25%.
Incomplete Decomposition If the formation protocol is too aggressive, the additive may not decompose correctly, leading to a poorly structured, high-resistance SEI.Employ a slower C-rate during the initial formation cycles (e.g., C/20 or C/25).
Reaction with Cathode At higher voltages, the additive or its decomposition products might react with the cathode surface, increasing charge transfer resistance.Perform electrochemical impedance spectroscopy (EIS) to distinguish between anode and cathode resistance contributions.

Experimental Protocols

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Resistance Analysis

This protocol details the methodology for using EIS to diagnose the source of increased internal resistance.

Objective: To separate and quantify the contributions of the SEI layer, charge transfer resistance, and uncompensated resistance to the total cell impedance.

Procedure:

  • Assemble the coin cell in an argon-filled glovebox.

  • Perform the standard formation cycling protocol.

  • Allow the cell to rest at open circuit voltage (OCV) for at least 4 hours to stabilize.

  • Connect the cell to a potentiostat equipped with a frequency response analyzer.

  • Apply a small AC voltage perturbation (typically 5-10 mV) over a frequency range of 100 kHz to 0.01 Hz.

  • Record the impedance data and plot it on a Nyquist plot (Z' vs. -Z'').

  • Fit the resulting spectrum to an equivalent circuit model to extract resistance values.

Data Interpretation Workflow

G cluster_0 EIS Data Acquisition cluster_1 Data Analysis cluster_2 Troubleshooting A Run EIS Scan (100kHz - 0.01Hz) B Generate Nyquist Plot A->B C Fit to Equivalent Circuit Model (e.g., Randles circuit) B->C D Extract Resistance Values (R_s, R_sei, R_ct) C->D E High R_sei? D->E F High R_ct? D->F G Optimize Additive Concentration and Formation Protocol E->G Yes H Investigate Cathode-Electrolyte Interface F->H Yes

Technical Support Center: Enhancing Reactions with Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions that involve diisopropyl sulfite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, with the chemical formula C₆H₁₄O₃S, is the diisopropyl ester of sulfurous acid.[1] In research and development, it can be employed as a reagent in organic synthesis, for example, in reactions with nucleophiles where the sulfite acts as an electrophile. While less common than its sulfate analog, it can be involved in the introduction of isopropyl or sulfite moieties into a molecule.

Q2: How does this compound differ from diisopropyl sulfate?

It is crucial to distinguish between this compound and diisopropyl sulfate, as their reactivity differs. Diisopropyl sulfate (C₆H₁₄O₄S) is a more potent alkylating and sulfating agent due to the higher oxidation state of the sulfur atom, making the sulfate a better leaving group.[2][3] this compound is generally less reactive. Reactions with diisopropyl sulfate are more extensively documented, particularly for O-sulfation.[3][4]

Q3: What are the main safety considerations when working with this compound?

This compound is a combustible liquid and can cause skin and serious eye irritation.[1][5] It is essential to handle it in a well-ventilated area, away from heat and open flames.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should always be worn. It should be stored under an inert atmosphere, typically at 2-8°C.

Q4: What are the common impurities found in this compound and how can they affect my reaction?

Commercial this compound may contain impurities such as isopropyl alcohol, water, and oxidation products. The presence of water can lead to hydrolysis of the sulfite, reducing its efficiency. Isopropyl alcohol can compete as a nucleophile in some reactions. It is advisable to use anhydrous reagents and solvents to minimize these side reactions.

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction with this compound is not proceeding or is giving a very low yield. What are the potential causes and solutions?

Several factors could be contributing to a low yield. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the this compound is pure and anhydrous. Old or improperly stored reagent may have degraded.

  • Reaction Conditions: The reaction may require optimization of temperature, reaction time, and solvent. Since this compound is less reactive than the sulfate, more forcing conditions (e.g., higher temperature, longer reaction time) may be necessary.

  • Choice of Base: For reactions involving the deprotonation of a nucleophile, the choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a very strong, sterically hindered base might be required to avoid side reactions with the sulfite.

  • Moisture: The presence of water can hydrolyze this compound. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

Troubleshooting Low Yield

G start Low or No Yield reagent Check Reagent Quality (Purity, Anhydrous) start->reagent conditions Optimize Reaction Conditions (Temperature, Time, Solvent) start->conditions base Evaluate Base (Strength, Steric Hindrance) start->base moisture Ensure Anhydrous Conditions start->moisture outcome1 Yield Improves reagent->outcome1 outcome2 No Improvement reagent->outcome2 conditions->outcome1 conditions->outcome2 base->outcome1 base->outcome2 moisture->outcome1 moisture->outcome2

Caption: Decision tree for troubleshooting low reaction yields.

Presence of Multiple Products/Side Reactions

Q6: My reaction is producing multiple spots on TLC, indicating side products. What are the likely side reactions and how can I minimize them?

  • Over-alkylation/Multiple Additions: If your nucleophile has multiple reactive sites, you may be observing the formation of products with multiple substitutions. Using a less reactive nucleophile or protecting sensitive functional groups can mitigate this.

  • Reaction with Solvent: Some solvents can participate in the reaction. Choose an inert solvent that does not have functional groups that can react with this compound.

  • Decomposition: At elevated temperatures, this compound may decompose. Monitor the reaction temperature carefully and consider running the reaction at a lower temperature for a longer duration.

Product Purification Challenges

Q7: I am having difficulty purifying my product from the reaction mixture. What are some recommended purification strategies?

  • Removal of Unreacted this compound: this compound can be removed by aqueous workup if the desired product is not water-soluble.

  • Chromatography: Column chromatography is a common method for purifying products from such reactions. The choice of solvent system will depend on the polarity of your product.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation may be an effective purification method.

Data on Reaction Parameters

The optimal conditions for reactions involving this compound are highly dependent on the specific substrates and desired transformation. Below are illustrative tables of how reaction parameters can be varied for optimization.

Table 1: Effect of Temperature and Reaction Time on Yield

EntryTemperature (°C)Time (h)Yield (%)
1252415
2501245
380670
4801268

Table 2: Influence of Solvent and Base on a Model Reaction

EntrySolventBaseYield (%)
1DichloromethaneTriethylamine30
2AcetonitrileDBU55
3TolueneSodium Hydride75
4THFPotassium carbonate40

Experimental Protocols

The following is a general, illustrative protocol for the reaction of an alcohol with this compound. Note: This is a representative procedure and may require significant optimization for your specific substrate.

Protocol: Reaction of a Primary Alcohol with this compound

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Base (e.g., Sodium Hydride, 1.2 eq)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Experimental Workflow

G A Setup (Inert Atmosphere, Anhydrous) B Add Alcohol and Solvent A->B C Add Base (e.g., NaH) B->C D Add this compound (Dropwise) C->D E Reaction (Stir at Optimized Temp.) D->E F Work-up (Quench, Extract) E->F G Purification (Chromatography/Distillation) F->G H Characterization G->H

References

mitigating gas evolution from diisopropyl sulfite in pouch cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of diisopropyl sulfite (DIPS) as an electrolyte additive in pouch cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating gas evolution and addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DIPS) as an electrolyte additive?

A1: this compound is investigated as a film-forming additive in lithium-ion batteries. Its primary purpose is to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A robust SEI layer is crucial for preventing the continuous decomposition of the electrolyte, which in turn minimizes gas generation and improves the overall cycle life and safety of the battery.[1][2][3]

Q2: What are the potential sources of gas evolution when using DIPS in pouch cells?

A2: Gas evolution in pouch cells containing DIPS can originate from several sources:

  • Reductive Decomposition of DIPS: Like other organic sulfites, DIPS can be reduced at the anode surface during the initial formation cycles to form components of the SEI. This process can release gaseous byproducts.

  • Oxidative Decomposition of DIPS: At high voltages, DIPS may be oxidized at the cathode surface, leading to its consumption and the generation of gases such as SO₂.

  • Electrolyte Decomposition: The base electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate) can still decompose, especially if the SEI formed by DIPS is not perfectly stable or uniform. This decomposition produces common gases like CO₂, CO, and various hydrocarbons.[4][5][6]

  • Reaction with Impurities: Trace amounts of water in the cell can react with the electrolyte and its decomposition products to generate gases like H₂.[6]

Q3: What are the expected gaseous byproducts from the decomposition of this compound?

A3: While specific data for this compound is limited, based on studies of other alkyl sulfites like dimethyl sulfite and ethylene sulfite, the expected gaseous byproducts from its decomposition could include sulfur dioxide (SO₂). The isopropyl groups might lead to the formation of propylene or other small hydrocarbon gases. The primary decomposition products are expected to be solid lithium alkyl sulfates and lithium sulfite, which contribute to the SEI layer.

Q4: Can this compound completely eliminate gas generation in pouch cells?

A4: No, it is unlikely that DIPS or any single additive can completely eliminate gas generation.[7] The goal is to significantly mitigate it. Gas evolution is a complex process with multiple contributing factors, including the choice of electrode materials, operating voltage, temperature, and the presence of impurities.[8][9][10] DIPS aims to form a more stable SEI to reduce the rate of parasitic reactions that produce gas.

Troubleshooting Guides

Issue 1: Excessive Swelling of Pouch Cell During Formation Cycles

Symptoms:

  • Noticeable and rapid increase in pouch cell thickness during the first few charge/discharge cycles.

  • Higher than expected volume of gas collected from the cell.

Possible Causes & Solutions:

Possible CauseRecommended Action
High Concentration of DIPS The optimal concentration for film-forming additives is critical. An excessively high concentration can lead to thick, resistive SEI layers and increased gas generation from the additive's own decomposition. Solution: Systematically vary the concentration of DIPS (e.g., 0.5%, 1%, 2% by weight) to determine the optimal loading that minimizes gassing while providing good electrochemical performance.
Formation Protocol Not Optimized A fast formation rate or high initial charging voltage can lead to rapid and uncontrolled decomposition of the electrolyte and DIPS, resulting in excessive gas. Solution: Employ a slower, multi-step formation protocol. Start with a low C-rate (e.g., C/20) for the initial charge to allow for the gradual formation of a stable SEI.
High Ambient Temperature Elevated temperatures accelerate the rate of all chemical and electrochemical reactions, including those that produce gas.[10] Solution: Conduct formation cycles in a temperature-controlled environment, typically around 25°C, unless a higher temperature formation has been specifically shown to be beneficial for the chemistry.[9]
Moisture Contamination Water contamination leads to the generation of HF and H₂, contributing significantly to cell swelling.[6] Solution: Ensure all cell components (electrodes, separator) and the electrolyte are thoroughly dried before cell assembly. Assemble cells in a dry room or a glovebox with very low moisture content.
Issue 2: Poor Cycling Performance (Capacity Fade, Increased Impedance) After Initial Cycles

Symptoms:

  • Rapid decrease in discharge capacity with each cycle.

  • Increase in cell impedance, leading to poor rate capability.

Possible Causes & Solutions:

Possible CauseRecommended Action
Unstable SEI Formation The SEI formed by DIPS may not be sufficiently robust, leading to continuous electrolyte decomposition and consumption of lithium inventory. Solution: Consider using DIPS in combination with other additives, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC).[9] These co-additives can work synergistically to create a more stable and protective SEI layer.
Oxidative Instability of DIPS DIPS may be continuously oxidizing on the cathode surface, especially at higher operating voltages. This consumes the additive and can lead to the formation of species that increase impedance. Solution: Lower the upper cutoff voltage of the cell to see if performance stabilizes. If so, the oxidative instability of DIPS at high potentials is a likely cause. Consider cathode coatings or alternative additives for high-voltage applications.
Thick, Resistive SEI A high concentration of DIPS or non-optimized formation can create a thick and ionically resistive SEI layer, impeding lithium-ion transport. Solution: Re-evaluate the DIPS concentration and the formation protocol. Perform electrochemical impedance spectroscopy (EIS) to analyze the interfacial resistance at different cycle numbers.

Data Presentation

The following table summarizes illustrative quantitative data for gas evolution with a generic sulfite additive compared to a baseline electrolyte. This data is for comparison purposes to highlight the expected trends when evaluating an additive like this compound.

Electrolyte CompositionTotal Gas Volume (mL/Ah) after FormationPredominant Gas Species
Baseline (1M LiPF₆ in EC:DMC)1.5 - 2.5C₂H₄, H₂, CO
Baseline + 1% Sulfite Additive0.8 - 1.5SO₂, CO₂, H₂
Baseline + 2% Sulfite Additive1.2 - 2.0SO₂, CO₂, H₂

Note: Actual values will vary depending on cell chemistry, formation protocol, and the specific sulfite additive used.

Experimental Protocols

Protocol 1: Pouch Cell Assembly
  • Electrode and Separator Preparation: Dry the cathode (e.g., NMC) and anode (e.g., graphite) sheets under vacuum at an appropriate temperature (e.g., 120°C for cathode, 80°C for anode) for at least 12 hours to remove any moisture. Cut electrodes to the desired dimensions.

  • Cell Stacking: In a dry room or argon-filled glovebox, stack the cathode, separator, and anode in the correct sequence. Ensure proper alignment to prevent short circuits.

  • Pouch Forming and Sealing: Place the stacked cell into an aluminum laminate pouch. Heat-seal three sides of the pouch.

  • Electrolyte Filling: Inject the precise amount of electrolyte (containing the desired concentration of this compound) into the pouch using a micropipette.

  • Vacuum Sealing: Place the filled pouch in a vacuum chamber to ensure the electrolyte fully wets the electrodes and separator. Seal the final side of the pouch under vacuum.

Protocol 2: In-situ Gas Evolution Measurement

This protocol utilizes Archimedes' principle to measure the volume of gas generated during cell operation.[8][10]

  • Apparatus Setup: Place the freshly assembled pouch cell in a container of a liquid with a known density (e.g., a fluorinated fluid that is inert and has low volatility).

  • Initial Measurement: Submerge the cell in the fluid and measure its initial buoyant force using a high-precision balance. This allows for the calculation of the initial cell volume.

  • Electrochemical Cycling: Connect the cell to a battery cycler and begin the formation protocol.

  • Continuous Monitoring: Continuously record the buoyant force on the cell as it is being charged and discharged. The change in buoyant force is directly related to the change in cell volume due to gas evolution.

  • Data Analysis: Convert the change in buoyant force to a change in volume over time. Correlate the gas evolution with the voltage profile of the cell to identify at which potentials the gassing occurs.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is for analyzing the composition of the gas generated in the pouch cell.

  • Gas Sampling: After the formation cycles are complete, introduce the pouch cell into an argon-filled glovebox. Carefully pierce the pouch with a gas-tight syringe and draw a known volume of the headspace gas.

  • GC-MS Injection: Directly inject the collected gas sample into the gas chromatograph.

  • Separation and Detection: The gas mixture is separated into its individual components as it passes through the GC column. The mass spectrometer then detects and identifies each component based on its mass-to-charge ratio.

  • Quantification: Use a calibrated gas mixture with known concentrations of expected gases (e.g., H₂, CO, CO₂, SO₂, C₂H₄) to quantify the amount of each gas species in the sample.

Visualizations

Gassing_Mitigation_Workflow cluster_prep Preparation cluster_formation Formation & Analysis cluster_troubleshooting Troubleshooting P1 Dry Electrodes & Separator P2 Prepare Electrolyte with DIPS P1->P2 P3 Assemble Pouch Cell in Dry Environment P2->P3 F1 In-situ Gas Volume Measurement P3->F1 F2 Optimized Formation Cycling (Low C-rate) F1->F2 F3 Post-Formation GC-MS Analysis F2->F3 T1 Evaluate Performance (Capacity, Impedance) F3->T1 T2 Excessive Gassing? T1->T2 T3 Poor Performance? T1->T3 T4 Adjust DIPS Concentration T2->T4 Yes T5 Modify Formation Protocol T2->T5 Yes End End T2->End No T3->T4 Yes T6 Add Co-Additive (e.g., VC, FEC) T3->T6 Yes T3->End No T4->P2 T5->F2 T6->P2 Start Start Start->P1

Caption: Experimental workflow for mitigating gas with DIPS.

DIPS_Decomposition_Pathway cluster_anode Anode Surface (Reduction) cluster_cathode Cathode Surface (Oxidation) DIPS This compound (i-PrO)₂SO Anode_e + e⁻, + Li⁺ DIPS->Anode_e Cathode_h - e⁻ DIPS->Cathode_h SEI Solid SEI Components (e.g., Li₂(i-PrO)SO₃, Li₂SO₃) Anode_e->SEI Gas_Anode Gaseous Byproducts (e.g., Propylene) Anode_e->Gas_Anode Gas_Cathode Gaseous Byproducts (e.g., SO₂) Cathode_h->Gas_Cathode Decomp_Cathode Decomposition Products Cathode_h->Decomp_Cathode

Caption: Postulated decomposition pathways for this compound.

Troubleshooting_Logic Start Experiment Start Problem Observe Excessive Pouch Swelling Start->Problem Check_Formation During Formation Cycle? Problem->Check_Formation Check_Cycling During Extended Cycling? Check_Formation->Check_Cycling No Action_Formation 1. Reduce DIPS concentration 2. Slow down formation C-rate 3. Check for moisture contamination Check_Formation->Action_Formation Yes Action_HighV 1. Lower upper cutoff voltage 2. Add co-additive (e.g., FEC) 3. Analyze for SO₂ via GC-MS Check_Cycling->Action_HighV Yes, at high voltage Action_SEI 1. Add co-additive (e.g., VC) 2. Perform EIS to check impedance 3. Re-optimize DIPS concentration Check_Cycling->Action_SEI Yes, throughout cycling End Problem Mitigated Action_Formation->End Action_HighV->End Action_SEI->End

Caption: Troubleshooting logic for excessive cell swelling.

References

Technical Support Center: Scale-Up Synthesis of Diisopropyl Sulfite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of diisopropyl sulfite. The information is designed to assist in a seamless transition from laboratory-scale experiments to pilot-plant and industrial-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause Recommended Action
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature.1. Monitor reaction progress using GC or NMR. Consider a moderate temperature increase (e.g., to 40-50°C) and/or extend the reaction time.
2. Product degradation: Hydrolysis of this compound by the hydrochloric acid (HCl) byproduct.2. Implement an efficient HCl removal system, such as an inert gas sparge (e.g., nitrogen) coupled with a caustic scrubber. Ensure the reaction is carried out under anhydrous conditions.
3. Suboptimal stoichiometry: Incorrect molar ratio of isopropanol to thionyl chloride.3. A slight excess of thionyl chloride can ensure complete conversion of the alcohol, but a large excess can lead to more side products. A 2:1 to 2.2:1 molar ratio of isopropanol to thionyl chloride is a common starting point.
Product Purity Issues 1. Presence of unreacted starting materials: Incomplete reaction or inefficient purification.1. Optimize reaction conditions for full conversion. For purification, use fractional distillation under reduced pressure to separate the product from lower-boiling isopropanol and higher-boiling impurities.
2. Formation of byproducts: Side reactions due to high temperatures or presence of water. A common byproduct is isopropyl chloride.2. Maintain strict temperature control. Ensure all reactants and equipment are anhydrous.
3. Residual acid: Incomplete neutralization or removal of HCl.3. After the reaction, quench with a mild base (e.g., sodium carbonate solution) and wash the organic phase thoroughly.
Reaction Control Problems 1. Exothermic reaction: Rapid addition of thionyl chloride can lead to a runaway reaction.1. Add thionyl chloride dropwise to the cooled isopropanol solution. Use a jacketed reactor with a reliable cooling system to maintain a consistent internal temperature.
2. HCl gas evolution: Vigorous gas evolution can cause pressure buildup and foaming.2. Ensure the reactor is equipped with an adequate venting system that directs the HCl gas to a scrubber. The inert gas sparge can also help to control the rate of gas evolution.
Purification Difficulties 1. Product decomposition during distillation: High temperatures can cause the this compound to decompose.1. Use vacuum distillation to lower the boiling point of the product. Ensure the heating mantle or oil bath temperature is kept as low as possible.
2. Azeotrope formation: Isopropanol can form an azeotrope with water, which can be difficult to remove.2. Use anhydrous isopropanol for the reaction. If necessary, a drying agent can be used prior to distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent method is the reaction of anhydrous isopropanol with thionyl chloride. This reaction is typically carried out in a solvent or neat, with careful control of temperature and removal of the hydrochloric acid byproduct.

Q2: How can I effectively manage the hydrochloric acid (HCl) produced during the reaction?

A2: On a large scale, it is crucial to have a robust system for HCl removal. This is often achieved by bubbling a dry, inert gas (like nitrogen) through the reaction mixture to carry the HCl gas out of the reactor.[1] The exiting gas stream must then be passed through a caustic scrubber (containing a solution of sodium hydroxide, for example) to neutralize the acid before venting.[2][3][4][5]

Q3: What are the critical safety considerations for the scale-up synthesis of this compound?

A3: Key safety concerns include:

  • Handling of thionyl chloride: It is a corrosive and lachrymatory substance. All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE).

  • HCl gas evolution: The reaction produces a significant amount of corrosive HCl gas, which requires a proper scrubbing system.

  • Exothermic reaction: The reaction can be highly exothermic. A reliable cooling system and controlled addition of reagents are essential to prevent a runaway reaction.

  • Potential for diisopropyl sulfate formation: Although this compound itself is the target, the use of sulfur-containing reagents and isopropanol could potentially lead to the formation of diisopropyl sulfate, a known carcinogen, under certain conditions (e.g., presence of a strong acid catalyst like sulfuric acid).[6][7] It is important to use analytical methods to test for this impurity in the final product.

Q4: What is the best way to purify this compound at an industrial scale?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a large scale.[6][8][9][10] This technique allows for the separation of the product from unreacted starting materials, byproducts, and any residual solvent. Using a column with sufficient theoretical plates is important for achieving high purity.[6]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][11][12][13][14][15] This will allow you to track the consumption of isopropanol and the formation of this compound.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound on a pilot-plant scale. Caution: This procedure should only be carried out by trained professionals in a facility equipped to handle hazardous materials and exothermic reactions. A thorough risk assessment should be conducted before commencing.

Materials and Equipment:

  • Jacketed glass-lined or stainless steel reactor with overhead stirring, a temperature probe, a port for reagent addition, and a gas inlet/outlet.

  • Cooling/heating circulator for the reactor jacket.

  • Addition funnel or pump for controlled addition of thionyl chloride.

  • Inert gas source (dry nitrogen).

  • Caustic scrubber system.

  • Vacuum distillation apparatus with a fractionating column.

  • Anhydrous isopropanol.

  • Thionyl chloride.

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are clean and thoroughly dried to prevent hydrolysis.

  • Charging the Reactor: Charge the reactor with anhydrous isopropanol (2.2 molar equivalents).

  • Inerting and Cooling: Begin stirring and start a slow purge of dry nitrogen through the headspace of the reactor, with the outlet connected to the caustic scrubber. Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.0 molar equivalent) to the cooled isopropanol via the addition funnel or pump. The addition rate should be carefully controlled to maintain the internal temperature between 5-10 °C. The reaction is exothermic, and a rapid temperature increase should be avoided.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring (GC or NMR) indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly and carefully quench the reaction by adding it to a cooled, stirred solution of saturated sodium bicarbonate or sodium carbonate to neutralize any remaining acidic components. Ensure adequate venting to the scrubber during this step due to CO2 evolution.

    • Separate the organic layer. Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Charge the crude this compound to a distillation flask.

    • Perform a fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point will depend on the vacuum level).

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by GC)
0-567597
20-2548595
40-5028292

Note: Data is illustrative and may vary based on specific reaction conditions and equipment.

Table 2: Impurity Profile by GC-MS

ImpurityRetention Time (min)Potential Source
Isopropanol3.2Unreacted starting material
Isopropyl chloride4.5Side reaction of isopropanol with HCl
Diisopropyl ether5.1Side reaction of isopropanol
This compound 8.7 Product
Diisopropyl sulfate10.2Potential byproduct from sulfur-based reagents

Note: Retention times are for illustrative purposes and will depend on the specific GC method used.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Reactor Preparation (Clean and Dry) charge_ipa Charge Anhydrous Isopropanol prep->charge_ipa cool Cool to 0-5 °C charge_ipa->cool add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 react Stir at Room Temp add_socl2->react quench Quench with Base react->quench separate Separate Layers quench->separate dry Dry Organic Layer separate->dry distill Fractional Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_conversion Check Reaction Conversion (GC/NMR) start->check_conversion conversion_low Conversion Low? check_conversion->conversion_low increase_time_temp Increase Reaction Time or Temperature conversion_low->increase_time_temp Yes check_hcl_removal Conversion OK. Check HCl Removal conversion_low->check_hcl_removal No end Yield Improved increase_time_temp->end hcl_removal_inefficient Inefficient HCl Removal? check_hcl_removal->hcl_removal_inefficient improve_sparge_scrub Improve Inert Gas Sparge and/or Scrubber Efficiency hcl_removal_inefficient->improve_sparge_scrub Yes check_reagents Reagents Anhydrous? hcl_removal_inefficient->check_reagents No improve_sparge_scrub->end dry_reagents Use Anhydrous Reagents and Dry Equipment check_reagents->dry_reagents No check_reagents->end Yes dry_reagents->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

refining experimental conditions for diisopropyl sulfite use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl sulfite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 4773-13-1) is a dialkyl sulfite used in organic synthesis.[1][2] Its primary applications include:

  • O-sulfation agent: It serves as a reagent for the sulfation of alcohols and phenols, a crucial modification in many bioactive molecules.[3][4]

  • Electrolyte additive: It is being investigated as an additive in lithium-ion batteries to improve the stability of the solid electrolyte interphase (SEI) on electrodes.[5][6]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 4773-13-1
Molecular Formula C6H14O3S
Molecular Weight 166.24 g/mol [2]
Appearance Colorless liquid[7]
Boiling Point 170 °C[1]
Density 1.01 g/cm³
Solubility Soluble in ethanol and ether, slightly soluble in water.[7]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is recommended to store it under an inert atmosphere at 2-8°C. For handling, personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat should be worn. All work should be conducted in a well-ventilated fume hood.[7]

Troubleshooting Guides

O-Sulfation Reactions

Q4: My O-sulfation reaction with this compound is giving a low yield. What are the possible causes and solutions?

A4: Low yields in O-sulfation reactions can be attributed to several factors:

  • Substrate Reactivity: Sterically hindered alcohols or electron-deficient phenols may react slowly.

    • Solution: Increase the reaction temperature or prolong the reaction time. Consider using a catalyst or an activating agent like tetrabutylammonium bisulfate (TBAS), which has been shown to enhance the reactivity of dialkyl sulfates.[3][4]

  • Reagent Quality: The this compound may have degraded.

    • Solution: Use freshly opened or purified this compound. Purity can be checked by GC-MS.

  • Side Reactions: Hydrolysis of the sulfite or the sulfated product can occur if moisture is present.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A5: Common byproducts in O-sulfation reactions include:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Isopropyl Alcohol: Formed from the decomposition of this compound or hydrolysis of the product.

  • Diisopropyl Sulfate: A potential impurity or oxidation product.

  • Hydrolysis Products: The sulfated product can be sensitive to acidic or basic conditions during workup, leading to hydrolysis back to the starting alcohol or phenol.

Q6: How can I purify the sulfated product from the reaction mixture?

A6: Purification of sulfated products can be challenging due to their polarity and potential instability.

  • Column Chromatography: Silica gel chromatography is a common method. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is typically required.

  • Extraction: If the product is soluble in an organic solvent, an aqueous workup can remove inorganic salts and other water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Use as an Electrolyte Additive

Q7: I am not observing improved battery performance after adding this compound to my electrolyte. What could be the issue?

A7: Lack of performance enhancement could be due to several factors:

  • Concentration: The concentration of the additive is critical. The optimal concentration needs to be determined experimentally for the specific battery chemistry.

  • Electrolyte Compatibility: this compound may not be compatible with all electrolyte solvent and salt combinations.

  • SEI Layer Formation: The desired SEI layer may not be forming correctly. The composition and stability of the SEI layer are influenced by the base electrolyte and the cycling conditions.[8][9]

  • Cell Assembly: Impurities, especially water, in the electrolyte or on the electrode surfaces can negatively impact battery performance. Ensure all components are dried thoroughly before cell assembly.

Q8: My battery is showing increased internal resistance after adding this compound. Why is this happening?

A8: An increase in internal resistance can be caused by:

  • Thick SEI Layer: While a stable SEI layer is desirable, an excessively thick or resistive layer can impede lithium-ion transport, leading to higher internal resistance.[8]

  • Electrolyte Decomposition: The additive might be undergoing unwanted side reactions with the electrolyte or electrodes, leading to the formation of resistive byproducts.

  • Poor Wetting: The additive might alter the wetting properties of the electrolyte on the electrode and separator surfaces, leading to poor ionic conductivity.

Experimental Protocols

General Protocol for O-Sulfation of an Alcohol

This protocol is adapted from a general method for O-sulfation using dialkyl sulfates.[3]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane.

  • Addition of Reagents: Add tetrabutylammonium bisulfate (1.2 eq) to the solution, followed by the dropwise addition of this compound (1.2 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Preparation of an Electrolyte with this compound Additive
  • Solvent and Salt Preparation: Use battery-grade, anhydrous electrolyte solvents (e.g., a mixture of ethylene carbonate and dimethyl carbonate) and lithium salt (e.g., LiPF6). All materials should be handled inside an argon-filled glovebox.[10]

  • Additive Introduction: To the prepared electrolyte solution, add the desired amount of this compound (e.g., 1-5% by weight).

  • Mixing: Stir the solution until the additive is completely dissolved and the electrolyte is homogeneous.

  • Cell Assembly: Use the prepared electrolyte to assemble the battery cells inside the glovebox.

Data Presentation

Physical Properties of this compound
PropertyValueReference
CAS Number 4773-13-1[1]
Molecular Formula C6H14O3S[2]
Molecular Weight 166.24 g/mol [2]
Boiling Point 170 °C[1]
Density 1.01 g/cm³
Refractive Index 1.4130-1.4170[1]
Flash Point 67 °C[1]
Solubility of Common Organic Solvents

The following table provides a general guide to the miscibility of solvents that may be used with this compound. "Miscible" indicates that the liquids will mix in all proportions, while "Immiscible" indicates they will not. Partial miscibility is also possible.

SolventPolarityMiscibility with Ethers (e.g., Diethyl Ether)Miscibility with Water
Acetonitrile Polar aproticMiscibleMiscible
Dichloromethane Polar aproticMiscibleImmiscible
Ethyl Acetate Polar aproticMiscibleSlightly Miscible
Hexanes NonpolarMiscibleImmiscible
Methanol Polar proticMiscibleMiscible
Tetrahydrofuran Polar aproticMiscibleMiscible
Toluene NonpolarMiscibleImmiscible
Water Polar proticSlightly Miscible-
Data compiled from general chemical knowledge and solubility charts.[11]

Visualizations

O-Sulfation Reaction Workflow

O_Sulfation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Alcohol Alcohol/Phenol Solvent Anhydrous Solvent Alcohol->Solvent DIS This compound DIS->Solvent Catalyst Activating Agent (e.g., TBAS) Catalyst->Solvent Atmosphere Inert Atmosphere Solvent->Atmosphere Temperature Temperature Control Atmosphere->Temperature Quench Quenching Temperature->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Sulfated Product Purify->Product

Caption: Workflow for a typical O-sulfation reaction using this compound.

SEI Layer Formation with a Sulfite Additive

SEI_Formation cluster_battery Lithium-Ion Battery Anode Interface cluster_sei SEI Layer Anode Anode Surface (e.g., Graphite) Inorganic Inorganic Components (e.g., Li2CO3, LiF) Anode->Inorganic Organic Organic Components (from solvent reduction) Anode->Organic Electrolyte Electrolyte (Solvent + Li Salt) Electrolyte->Anode First Cycle (Reduction) Sulfur Sulfur-containing species (from additive reduction) Sulfur->Inorganic Sulfur->Organic DIS This compound (Additive) DIS->Electrolyte DIS->Sulfur Reduction at Anode

Caption: Formation of the SEI layer with a this compound additive.

References

Validation & Comparative

A Comparative Guide to Diisopropyl Sulfite and Dimethyl Sulfite in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries and beyond has propelled extensive research into novel electrolyte formulations. Sulfite-based additives have emerged as a promising class of compounds capable of modifying the electrode-electrolyte interphases, thereby improving battery performance. This guide provides a detailed comparison of two such additives: diisopropyl sulfite (DIPS) and dimethyl sulfite (DMS), focusing on their impact on battery performance, supported by available experimental data and detailed methodologies.

Executive Summary

Performance Data Comparison

The following tables summarize the quantitative data available for this compound and dimethyl sulfite. It is crucial to note that the data for DIPS is limited and has been primarily reported in the context of diisopropyl ether (DIPE), a structurally related ether. Direct comparative studies under identical conditions are scarce.

Table 1: Cycling Stability and Coulombic Efficiency

Additive/Co-solventCell ConfigurationConcentrationCycling ConditionsCapacity RetentionCoulombic Efficiency (CE)Reference
Diisopropyl Ether (DIPE) LiLFPCo-solvent in 2.5 M LiFSI in DPEVaries (e.g., VDPE:VDIPE = 1:1)~87.2 mAh g⁻¹ after 650 cycles at -20 °C (0.1C)
LiCuCo-solvent in 2.5 M LiFSI in DPEVaries-
Dimethyl Sulfite (DMS) LiNCM8112% additive3.0-4.6 V85% after 300 cycles
NCM811GraphiteAdditive4.4 V level75% after 1000 cycles
Na-ion pouch cellSingle solvent w/ 1 wt% PES40 °C, C/3>94% after 900 cyclesNot specified[1]

Table 2: Ionic Conductivity and Thermal Stability

Additive/Co-solventElectrolyte SystemIonic ConductivityThermal StabilityReference
This compound (DIPS) Data not availableData not availableData not available
Dimethyl Sulfite (DMS) 1M LiBOB/GBL+DMS (3:1 wt.)Increased compared to baselineBegins to release heat at a higher temperature and generates less heat than common electrolytes.[2]
Na-ion cellsNot specifiedExothermic reactions onset at lower temperatures and were more severe as the fraction of DMS increased.[1]

Mechanisms of Action

The primary role of sulfite additives is to participate in the formation of protective interphase layers on both the anode and the cathode.

Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) Formation
  • Dimethyl Sulfite (DMS): DMS is known to be electrochemically reduced on the anode surface to form a stable SEI layer. X-ray photoelectron spectroscopy (XPS) studies have shown that the presence of DMS modifies the composition of the SEI, often incorporating sulfur-containing species. These modifications can suppress the continuous decomposition of the electrolyte and improve the cycling stability of the battery.[2] On the cathode side, DMS can be oxidized to form a robust CEI, which is particularly beneficial for high-voltage applications. This CEI can inhibit side reactions, reduce the dissolution of transition metals from the cathode, and prevent the consumption of lattice oxygen.[3][4]

  • This compound (DIPS): While specific studies on SEI/CEI formation with DIPS are limited, it has been noted for its good reduction stability at the lithium metal anode when used as a co-solvent.[5] This suggests that DIPS could contribute to a stable SEI, potentially through a different mechanism or composition compared to DMS due to the presence of the bulkier isopropyl groups. The steric hindrance from the isopropyl groups might influence the structure and properties of the resulting interphase layers.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of electrolyte additives.

Electrochemical Cycling

Objective: To evaluate the cycling stability and coulombic efficiency of battery cells with the electrolyte additive.

Methodology:

  • Cell Assembly: Pouch cells or coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox with controlled moisture and oxygen levels (<0.5 ppm). The cell consists of a cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811), an anode (e.g., graphite or lithium metal), a separator (e.g., Celgard 2325), and the electrolyte.

  • Electrolyte Preparation: The baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) is prepared, and the additive (DIPS or DMS) is introduced at a specific weight percentage (e.g., 2 wt%).

  • Formation Cycles: The assembled cells undergo a few initial, slow charge-discharge cycles (e.g., at a C/20 rate) to form a stable SEI layer.

  • Cycling Test: The cells are then cycled at a specific C-rate (e.g., C/3 or 1C) within a defined voltage window (e.g., 3.0-4.6 V for high-voltage cathodes) at a constant temperature (e.g., 30 °C or 40 °C) using a battery cycler.

  • Data Analysis: The discharge capacity and coulombic efficiency (the ratio of discharge capacity to charge capacity in the same cycle) are recorded for each cycle. Capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte.

Methodology:

  • Sample Preparation: The electrolyte containing the additive is prepared at the desired concentration.

  • Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel) or non-blocking electrodes (e.g., lithium metal) of a known area is assembled with a separator soaked in the electrolyte. The distance between the electrodes is precisely controlled.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the electrode area.

Thermal Stability Analysis

Objective: To evaluate the thermal stability of the electrolyte.

Methodology:

  • Sample Preparation: A small, precise amount of the electrolyte is sealed in a hermetic pan (e.g., aluminum or gold-plated stainless steel) inside an argon-filled glovebox.

  • Differential Scanning Calorimetry (DSC): The sealed pan is heated at a constant rate (e.g., 5 °C/min) in a DSC instrument over a specific temperature range (e.g., 30 °C to 350 °C). An empty sealed pan is used as a reference.

  • Data Analysis: The heat flow as a function of temperature is recorded. Exothermic peaks indicate decomposition or other heat-releasing reactions, and the onset temperature of these peaks is a measure of the thermal stability of the electrolyte.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the chemical composition of the SEI and CEI layers.

Methodology:

  • Electrode Harvesting: After a specific number of cycles, the battery is disassembled in an argon-filled glovebox. The electrodes are carefully extracted and rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte salt.

  • Sample Transfer: The rinsed and dried electrodes are transferred to the XPS analysis chamber using an air-sensitive sample holder to prevent exposure to air and moisture.

  • XPS Analysis: XPS spectra are acquired using a monochromatic X-ray source (e.g., Al Kα). Survey scans are performed to identify the elements present on the surface, followed by high-resolution scans of specific elemental regions (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s) to determine the chemical states and bonding environments.

  • Data Analysis: The spectra are calibrated (e.g., to the C-C peak at 284.8 eV), and the peaks are curve-fitted to identify the different chemical species present in the interphase layers.

Scanning Electron Microscopy (SEM)

Objective: To observe the surface morphology of the electrodes after cycling.

Methodology:

  • Electrode Preparation: Similar to XPS, electrodes are harvested and rinsed in a glovebox.

  • Sample Mounting: The dried electrode samples are mounted on an SEM stub using conductive carbon tape.

  • SEM Imaging: The samples are introduced into the SEM chamber. Images of the electrode surface are taken at various magnifications to observe changes in morphology, such as the formation of the SEI layer, cracking of electrode particles, or lithium dendrite growth.

Visualizations

SEI_Formation_Mechanism Anode Anode (e.g., Graphite) Sulfite Sulfite Additive (DMS or DIPS) Li_ion Li+ SEI Stable SEI Layer (Sulfur-containing species, Li₂CO₃, LiF, etc.) Sulfite->SEI Reduction Solvent Carbonate Solvents (EC, DMC) Solvent->SEI Reduction Li_ion->Anode Intercalation

Caption: Simplified workflow of SEI formation with sulfite additives.

Experimental_Workflow cluster_analysis Characterization A Electrolyte Preparation (with DIPS or DMS) B Cell Assembly (Pouch or Coin Cell) A->B C Electrochemical Cycling (Formation and Performance Testing) B->C D Post-mortem Analysis C->D E Ionic Conductivity (EIS) D->E F Thermal Stability (DSC) D->F G SEI/CEI Composition (XPS) D->G H Morphology (SEM) D->H

Caption: General experimental workflow for evaluating electrolyte additives.

Conclusion and Future Outlook

Dimethyl sulfite has shown considerable promise as an electrolyte additive, demonstrably improving the cycling performance and thermal stability of lithium-ion and sodium-ion batteries through the formation of robust SEI and CEI layers. The available data suggests that DMS can be a valuable component in advanced electrolyte formulations.

The role of this compound, however, remains largely underexplored. While its good reduction stability is a positive indicator, the lack of comprehensive performance data makes a direct and fair comparison with DMS challenging. The branched isopropyl groups of DIPS could potentially lead to different SEI/CEI properties compared to the methyl groups of DMS, which warrants further investigation.

Future research should focus on a systematic evaluation of DIPS as a battery electrolyte additive. Direct comparative studies of DIPS and DMS under identical conditions are crucial to elucidate the structure-property relationships and to determine the relative advantages and disadvantages of each. Detailed characterization of the interphase layers formed with DIPS will provide valuable insights into its mechanism of action. Such studies will be instrumental in expanding the library of effective sulfite-based additives for next-generation energy storage systems.

References

A Comparative Guide to Analytical Methods for Quantifying Diisopropyl Sulfite Purity

Author: BenchChem Technical Support Team. Date: December 2025

The precise quantification of diisopropyl sulfite purity is critical for researchers, scientists, and drug development professionals to ensure the quality, stability, and safety of starting materials and intermediates. This guide provides an objective comparison of primary analytical methods suitable for determining the purity of this compound, offering detailed experimental protocols and supporting data extrapolated from the analysis of related compounds due to the limited availability of specific literature for this analyte.

Overview of Analytical Methodologies

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques for the specific quantification of this compound, offering high resolution and sensitivity. Titrimetric methods can determine total sulfite content but lack the specificity to distinguish the target analyte from related impurities.

Comparative Summary of Key Methods

The table below summarizes the performance characteristics of the most relevant analytical techniques for this compound purity analysis.

Method Principle Specificity Sensitivity Throughput Advantages Disadvantages
Gas Chromatography (GC) Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase, followed by detection.HighHigh (ppb levels achievable with specific detectors).[1]ModerateExcellent for volatile and semi-volatile analytes; high resolving power.[2]Requires analyte to be thermally stable and volatile; potential for sample degradation at high temperatures.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase, followed by UV or MS detection.High to Very HighModerate to High (ppm to ppb levels).[3][4]HighBroad applicability to a wide range of compounds; various detection methods available.[5]Can be more complex to develop methods; mobile phase consumption can be high.
Redox Titration Iodometric titration where iodine oxidizes sulfite to sulfate. The endpoint is detected by a color change with a starch indicator.[6][7]LowLow (ppm levels).[8][9]LowInexpensive, simple equipment.[10]Non-specific, measures total reducing agents (including any free sulfites or other impurities); not suitable for purity determination of a specific compound.[7]

Gas Chromatography (GC)

Gas chromatography is a premier technique for analyzing volatile organic compounds like this compound. Its high efficiency allows for the separation of the main component from structurally similar impurities, such as residual alcohols or degradation products.

Experimental Protocol: GC-FID/MS

This protocol is a representative method adapted from the analysis of similar sulfur-containing organic molecules.[1][11]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as dichloromethane or ethyl acetate.

    • Prepare a series of calibration standards in the same solvent, ranging from 0.01 mg/mL to 2.0 mg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: DB-1 or equivalent (30 m x 0.32 mm ID, 1.0 µm film thickness).[11]

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector: Flame Ionization Detector (FID) at 280°C or Mass Spectrometer (MS) in scan or Selected Ion Monitoring (SIM) mode.[11]

  • Analysis:

    • Inject 1 µL of each standard and sample solution.

    • Identify the this compound peak based on its retention time from the standard injection.

    • Calculate the purity by the area percent method or against the calibration curve.

Quantitative Data (Typical Performance)
Parameter Value Description
LOD ~0.1 µg/gLimit of Detection, adapted from similar compound analysis.[11]
LOQ ~0.5 µg/gLimit of Quantitation, adapted from similar compound analysis.
Linearity (R²) >0.999Over a concentration range of 0.5 µg/g to 5 µg/g.
Precision (%RSD) < 2.0%Relative Standard Deviation for replicate injections.
Accuracy (% Recovery) 95 - 105%Spike recovery for the analyte in a sample matrix.

GC Analysis Workflow

GC_Workflow prep Sample Preparation (Weigh & Dissolve) gc GC Injection prep->gc cal Calibration Standards cal->gc sep Chromatographic Separation (Column) gc->sep det Detection (FID or MS) sep->det data Data Acquisition & Processing det->data report Purity Calculation & Report data->report

Caption: Workflow for this compound purity analysis by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and robust method for purity determination. A reverse-phase method with UV detection is generally suitable for organic esters like this compound.

Experimental Protocol: RP-HPLC-UV

This protocol is a general-purpose method that can be optimized for this compound.[4]

  • Sample and Mobile Phase Preparation:

    • Sample: Accurately weigh ~50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter and degas before use.[12]

    • Standards: Prepare a series of calibration standards in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV/Diode Array Detector (DAD) at a suitable wavelength (e.g., 210 nm, requires scouting).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject standards to establish a calibration curve.

    • Inject the sample solution.

    • Determine the purity based on the peak area percentage of the main this compound peak relative to all other peaks.

Quantitative Data (Typical Performance)
Parameter Value Description
LOD ~1 µg/gLimit of Detection, typical for HPLC-UV methods.[4]
LOQ ~3 µg/gLimit of Quantitation, typical for HPLC-UV methods.[4]
Linearity (R²) >0.999Over a concentration range of 5-100 µg/mL.
Precision (%RSD) < 1.5%For replicate injections of a standard solution.
Accuracy (% Recovery) 98 - 102%Spike recovery for the analyte.

HPLC Analysis Workflow

HPLC_Workflow prep Sample & Mobile Phase Preparation hplc HPLC Injection prep->hplc sep Reverse-Phase Separation (C18) hplc->sep det UV Detection (e.g., 210 nm) sep->det data Chromatogram Analysis det->data report Purity Report (Area %) data->report

Caption: Workflow for this compound purity analysis by HPLC.

Alternative Method: Redox Titration for Total Sulfite

While not suitable for specific purity determination, redox titration is a simple and inexpensive method to quantify the total amount of sulfite-based compounds in a sample. This can be useful as an initial, broad-spectrum quality check.

Experimental Protocol: Iodometric Titration

This method determines the total concentration of substances that can be oxidized by iodine.[6]

  • Reagent Preparation:

    • Standardized Iodine Solution: 0.01 N Iodine solution.

    • Starch Indicator: 1% (w/v) starch solution.

    • Acid: 1N Sulfuric Acid.

  • Procedure:

    • Accurately weigh a sample portion and dissolve it in deionized water.

    • Add 10 mL of 1N Sulfuric Acid.

    • Add a few drops of starch indicator solution.

    • Titrate the sample with the standardized 0.01 N iodine solution until the first permanent blue color appears and persists for at least 20 seconds.[10]

    • Record the volume of iodine solution used.

  • Calculation:

    • Calculate the total sulfite content based on the stoichiometry of the reaction between sulfite and iodine. The result will be an equivalent sulfite concentration, not the specific purity of this compound.

Titration Analysis Workflow

Titration_Workflow prep Sample Dissolution & Acidification ind Add Starch Indicator prep->ind titrate Titrate with Iodine Solution ind->titrate endpoint Detect Endpoint (Blue Color) titrate->endpoint calc Calculate Total Sulfite Content endpoint->calc

References

The Critical Role of Sulfite-Based Additives in Lithium-Ion Battery Electrolytes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of sulfite-based electrolyte additives, offering a comprehensive analysis of their impact on lithium-ion battery performance. This guide provides researchers, scientists, and battery development professionals with a concise summary of key performance data, detailed experimental protocols, and visual representations of the underlying chemical mechanisms.

The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries has propelled the exploration of novel electrolyte formulations. Among the most promising strategies is the incorporation of functional additives that can favorably modify the electrode-electrolyte interphase. Sulfite-based additives, in particular, have garnered significant attention for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface, a critical factor in battery performance and longevity. This guide presents a comparative analysis of common sulfite-based electrolyte additives, supported by experimental data from recent literature.

Performance Comparison of Sulfite-Based Additives

The efficacy of an electrolyte additive is judged by its ability to improve key performance metrics of a lithium-ion cell. The following table summarizes the comparative performance of several prominent sulfite-based additives against a baseline electrolyte and other common additives.

AdditiveConcentration (wt%)Key Performance ImprovementsDrawbacksReference
Ethylene Sulfite (ES) 0.3 - 2Excellent film-forming properties, improves cycling stability and coulombic efficiency.[1] Promotes the formation of a stable and dense SEI at a higher potential.[2][3]Continuous gas production during formation and cycling.[4] The formed SEI can be unstable and detrimental to performance at various temperatures.[5][1][2][3][4][5]
Propylene Sulfite (PS) 1 - 2Good film-forming properties.[1] Stabilizes the SEI layer, mitigating electrolyte decomposition and improving cycle life.[6]Can lead to increased impedance at low temperatures compared to other additives.[4][1][4][6]
Dimethyl Sulfite (DMS) As a co-solventImproves electrolyte conductivity and battery capacity.[1] Can form a well-developed SEI, contributing to excellent cycling stability.[7]Lower decomposition potential compared to some carbonates, limiting its use as a primary solvent.[1][1][7]
Vinyl Ethylene Sulfite (VES) Not specifiedCombines the benefits of a sulfite group and a vinylene group, showing better electrochemical performance than ES or VEC alone. Forms an SEI containing Li₂SO₃, Li₂S, and Li₂O.[8][9][10]Potential for complex decomposition pathways.[8][9][10]

Understanding the Mechanism: SEI Formation

The primary function of sulfite-based additives is to be preferentially reduced at the anode surface before the bulk electrolyte components, thereby forming a stable and ionically conductive SEI layer. This layer prevents further electrolyte decomposition and protects the anode from degradation.

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface Sulfite Sulfite Additive (e.g., ES) Anode Graphite Anode Sulfite->Anode Preferential Reduction Solvent Carbonate Solvent (e.g., EC, DMC) Solvent->Anode Decomposition (suppressed) Li_ion Li⁺ Li_ion->Anode Intercalation SEI Stable SEI Layer (Li₂SO₃, ROSO₂Li, etc.) Anode->SEI Forms SEI->Li_ion Allows Li⁺ transport

Caption: Mechanism of SEI formation with a sulfite additive.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are typical methodologies employed in the evaluation of sulfite-based electrolyte additives.

1. Electrolyte Preparation:

  • Baseline Electrolyte: A common baseline is 1 M LiPF₆ dissolved in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume).

  • Additive Incorporation: The sulfite additive (e.g., ethylene sulfite) is added to the baseline electrolyte at a specified weight percentage (e.g., 2 wt%). The mixture is then stirred in an argon-filled glovebox until the additive is completely dissolved.

2. Cell Assembly:

  • Coin Cells: CR2032-type coin cells are commonly used for initial screening.

  • Electrodes: A graphite anode and a lithium cobalt oxide (LiCoO₂) or lithium nickel manganese cobalt oxide (NMC) cathode are typically used.

  • Separator: A microporous polymer separator (e.g., Celgard 2400) is placed between the electrodes.

  • Assembly: The cells are assembled in an argon-filled glovebox to prevent moisture contamination.

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): CV is performed to determine the reduction potential of the additive and observe the initial SEI formation. A three-electrode setup with lithium metal as the reference and counter electrode is often used.

  • Charge-Discharge Cycling: Cells are cycled at a constant current rate (e.g., C/10 for formation cycles and C/2 for subsequent cycles) within a defined voltage window (e.g., 3.0-4.2 V). Key metrics recorded include charge/discharge capacity, coulombic efficiency, and capacity retention over a number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the SEI layer and the charge transfer resistance. Measurements are typically taken at different states of charge and after a certain number of cycles.

Experimental_Workflow cluster_testing Electrochemical Tests A Electrolyte Preparation (Baseline + Additive) B Coin Cell Assembly (Graphite || Li-metal/Cathode) A->B C Formation Cycling (e.g., 2 cycles @ C/10) B->C D Electrochemical Testing C->D E Post-mortem Analysis D->E After Cycling CV Cyclic Voltammetry D->CV Cycling Galvanostatic Cycling D->Cycling EIS Impedance Spectroscopy D->EIS

Caption: A typical experimental workflow for evaluating electrolyte additives.

Concluding Remarks

Sulfite-based additives have demonstrated significant potential for improving the performance of lithium-ion batteries, primarily through the formation of a robust SEI layer. Ethylene sulfite and propylene sulfite are among the most studied, each offering a unique set of advantages and disadvantages. The choice of a specific sulfite additive, or a combination thereof, will depend on the specific requirements of the battery chemistry and application. Future research should focus on synergistic effects of sulfite additives with other functional compounds to further enhance battery performance and on developing novel sulfite structures with improved stability and performance characteristics.

References

A Comparative Guide to the Electrochemical Performance of Diisopropyl Sulfite and Alternative Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical performance of diisopropyl sulfite (DIPS) as an electrolyte additive, contextualized with other common alternatives. Due to the limited availability of extensive quantitative data for this compound, this document leverages available information on its general benefits and draws comparisons with more thoroughly characterized sulfur-containing additives like ethylene sulfate (DTD) and non-sulfur additives such as vinylene carbonate (VC). The information herein is intended to guide researchers in selecting appropriate electrolyte additives for enhancing battery performance, particularly in lithium-ion battery systems.

Introduction to Sulfite-Based Electrolyte Additives

Electrolyte additives are crucial for improving the performance and lifespan of lithium-ion batteries. They function by forming a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A robust interphase prevents the continuous decomposition of the electrolyte, minimizes capacity loss, and enhances the overall safety and efficiency of the battery.

Sulfur-containing additives, including sulfites and sulfates, are a prominent class of compounds used for this purpose. They are known to be reduced at potentials higher than conventional carbonate solvents, allowing for the formation of a stable SEI layer before the intercalation of lithium ions into graphite anodes. This early formation is critical in preventing solvent co-intercalation and subsequent graphite exfoliation. These additives contribute to the formation of SEI layers rich in lithium sulfates and lithium alkylsulfates, which facilitate efficient lithium-ion transport.[1]

This compound (DIPS) is a sulfite-based additive noted for its potential benefits in high-voltage cathode applications. It is suggested to aid in the formation of a stable CEI layer, which is crucial for minimizing gas evolution and preventing electrolyte decomposition at high potentials.[2]

Comparative Electrochemical Performance

This section compares the performance of this compound with other well-documented electrolyte additives. The comparison is based on key performance indicators such as coulombic efficiency, capacity retention, impedance, and gas evolution.

Table 1: Performance Comparison of Electrolyte Additives

AdditivePrimary FunctionAdvantagesDisadvantages
This compound (DIPS) CEI FormationBeneficial for high-voltage cathodes, minimizes gas evolution, prevents electrolyte decomposition.[2]Limited publicly available quantitative performance data.
Ethylene Sulfate (DTD) SEI & CEI FormationForms a stable SEI, improves coulombic efficiency, and can reduce impedance.[3] Effective in combination with other additives like VC.[4]Can produce an unstable SEI when used alone, leading to capacity fading.[3] May not suppress gas evolution at room temperature.[3]
Ethylene Sulfite (ES) SEI FormationPreferentially reduced to form a thin, effective SEI.[5] Can lead to improved cycling performance.[5]Can cause vigorous reactivity and significant gas generation during formation when used alone.[4][5]
Vinylene Carbonate (VC) SEI FormationForms a stable, protective polymer-based SEI on both anode and cathode, leading to improved electrochemical performance and reduced gas production.[4][5]Can increase impedance, especially at higher concentrations.[6]

Table 2: Quantitative Performance Data of Selected Additives

Electrolyte SystemCell ConfigurationCycling ConditionsCapacity RetentionKey Findings
2% DTD in baseline electrolyte LiNi1/3Mn1/3Co1/3O2/Graphite-Competes with VCDTD's effectiveness is attributed to its preferential reduction and the formation of an SEI with a high fraction of organic compounds.[3]
2% VC in baseline electrolyte LiNi1/3Mn1/3Co1/3O2/Graphite-HighForms stable and protective SEI films on both electrodes due to polymerization, resulting in high capacity retention.[3]
2% ES in baseline electrolyte LiNi1/3Mn1/3Co1/3O2/Graphite-PoorLeads to a dramatic decrease in electrochemical performance and continuous gas production due to the formation of a thin, ineffective SEI.[4][5]
2% ES + 2% VC in baseline electrolyte LiNi1/3Mn1/3Co1/3O2/Graphite-Similar to VC aloneVC dominates the SEI formation process due to its lower Li+ solvation energy, suppressing the vigorous reaction of ES.[4][5]

Experimental Protocols for Electrochemical Characterization

The following are detailed methodologies for key experiments used to evaluate the performance of electrolyte additives.

Cyclic Voltammetry (CV)

Objective: To determine the reduction and oxidation potentials of the electrolyte additives and to understand their initial electrochemical behavior.

Methodology:

  • Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., glassy carbon or graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal). The cell is assembled in an argon-filled glove box to prevent moisture and air contamination.

  • Electrolyte Preparation: The electrolyte solution is prepared by dissolving a lithium salt (e.g., 1 M LiPF6) in a mixture of carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)). The additive to be tested (e.g., DIPS, DTD, VC) is then added to the baseline electrolyte at a specific concentration (typically 1-2 wt%).

  • CV Measurement: The potentiostat is set to sweep the potential linearly between a defined range (e.g., from the open-circuit voltage down to 0.01 V and back). The scan rate is typically set between 0.1 and 1 mV/s.

  • Data Analysis: The resulting voltammogram (current vs. potential) is analyzed to identify the reduction peaks corresponding to the decomposition of the additive and other electrolyte components. The potential at which an additive is reduced is a key indicator of its ability to form an SEI before solvent reduction.[7]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the properties of the SEI and CEI layers formed on the electrodes, specifically their resistance and capacitance.

Methodology:

  • Cell Preparation: Two- or three-electrode cells are assembled as described for CV. The cells are typically subjected to a formation cycle (one or two initial charge-discharge cycles) to allow for the formation of the SEI/CEI layers.

  • EIS Measurement: The measurement is performed using a potentiostat with an impedance spectroscopy module. A small AC voltage perturbation (typically 5-10 mV) is applied to the cell over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often visualized as a Nyquist plot (-Imaginary Impedance vs. Real Impedance). The plot typically consists of one or two semicircles at high to medium frequencies, followed by a sloping line at low frequencies.

    • The high-frequency intercept with the real axis represents the bulk resistance of the electrolyte (Rb).

    • The first semicircle is generally attributed to the impedance of the SEI layer (R_SEI).

    • The second semicircle corresponds to the charge-transfer resistance (R_ct) at the electrode-electrolyte interface.[8][9][10]

    • The low-frequency tail is related to the diffusion of lithium ions in the electrode (Warburg impedance).[9] By fitting the Nyquist plot to an equivalent circuit model, quantitative values for these resistance and capacitance components can be extracted.

Visualizing Mechanisms and Workflows

Proposed SEI Formation Mechanism for Sulfite Additives

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer Sulfite Sulfite Additive (e.g., DIPS, ES) Reduction Electrochemical Reduction Sulfite->Reduction e- (from anode) Li_ion Li+ Li_ion->Reduction Solvent Carbonate Solvent Anode Graphite Anode Solvent->Anode Prevented from co-intercalation SEI Sulfite-derived SEI (Li2SO3, ROSO2Li) SEI->Anode Passivates surface Reduction->SEI Forms stable layer

Caption: Proposed mechanism of SEI formation from sulfite additives.

Experimental Workflow for Additive Characterization

Workflow start Start: Select Additive prep Prepare Electrolyte (Baseline + Additive) start->prep assembly Assemble Coin Cell (e.g., Li || Graphite) prep->assembly cv Cyclic Voltammetry (CV) - Determine Reduction Potential assembly->cv formation Formation Cycling (e.g., 2 cycles at C/10) cv->formation eis_pre Electrochemical Impedance Spectroscopy (EIS) - Initial SEI analysis formation->eis_pre cycling Galvanostatic Cycling (e.g., 100 cycles at 1C) eis_pre->cycling eis_post Post-Cycling EIS - Analyze SEI evolution cycling->eis_post analysis Data Analysis: - Capacity Retention - Coulombic Efficiency - Impedance Growth eis_post->analysis end End: Performance Evaluation analysis->end

Caption: Workflow for electrochemical characterization of an electrolyte additive.

Conclusion

While comprehensive quantitative data for this compound is not as readily available as for other established additives, its reported benefits for high-voltage applications make it a compound of interest. The electrochemical characterization techniques and comparative data for other sulfur-containing and carbonate-based additives presented in this guide provide a framework for its evaluation. Researchers can utilize the detailed experimental protocols to generate comparative data for DIPS and other novel additives. The formation of a stable SEI and CEI is paramount for advanced lithium-ion battery performance, and understanding the role of additives like this compound is key to achieving this. Further research and publication of quantitative results for DIPS will be invaluable to the scientific community.

References

Validating Diisopropyl Sulfite Synthesis: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for diisopropyl sulfite, its starting materials, and potential byproducts. Detailed experimental protocols and workflows are included to aid in the synthesis and validation of this important reagent.

Synthesis of this compound

This compound is synthesized by the reaction of isopropanol with thionyl chloride. The reaction proceeds via a nucleophilic attack of the hydroxyl group of isopropanol on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then reacts with a second molecule of isopropanol to yield the final product.

dot

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of dialkyl sulfites.

Materials:

  • Isopropanol (anhydrous)

  • Thionyl chloride (freshly distilled)

  • Pyridine (anhydrous)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place anhydrous isopropanol (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous diethyl ether.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add thionyl chloride (1.0 eq) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Filter the reaction mixture to remove pyridinium hydrochloride precipitate.

  • Wash the filtrate successively with cold water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Spectroscopic Data for Product Validation

The following tables summarize the key spectroscopic data for the starting materials, the desired product, and a common byproduct. This data is essential for monitoring the reaction progress and confirming the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Isopropanol ~1.2Doublet6H-CH(CH₃ )₂
~4.0Septet1H-CH (CH₃)₂
VariableSinglet1H-OH
This compound Predicted: ~1.3Doublet12H-CH(CH₃ )₂
Predicted: ~4.5Septet2H-CH (CH₃)₂
Isopropyl Chloride [1]~1.5Doublet6H-CH(CH₃ )₂
~4.1Septet1H-CH (CH₃)₂

Table 2: ¹³C NMR Data

CompoundChemical Shift (δ) ppmAssignment
Isopropanol [2][3]~25-CH(C H₃)₂
~64-C H(CH₃)₂
This compound Predicted: ~23-CH(C H₃)₂
Predicted: ~70-C H(CH₃)₂
Isopropyl Chloride ~27-CH(C H₃)₂
~53-C H(CH₃)₂

Note: Predicted NMR data for this compound is based on the analysis of analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundWavenumber (cm⁻¹)Functional Group Assignment
Isopropanol [4][5][6][7][8]3200-3600 (broad)O-H stretch
2850-3000C-H stretch (sp³)
~1130, ~1170C-O stretch
Thionyl Chloride [9][10][11][12]~1230S=O stretch
~800S-Cl stretch
This compound Predicted: 2850-3000C-H stretch (sp³)
Predicted: 1200-1250S=O stretch
Predicted: 950-1100S-O-C stretch
Isopropyl Chloride [13][14][15]2850-3000C-H stretch (sp³)
600-800C-Cl stretch
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Isopropanol [16][17][18][19]6045 [M-CH₃]⁺, 43 [CH₃CHO]⁺
Thionyl Chloride [20][21][22]118, 120, 12283, 85 [SOCl]⁺; 67, 69 [SCl]⁺; 48 [SO]⁺
This compound Predicted: 166Predicted: 125 [M-C₃H₇]⁺, 109 [M-OC₃H₇]⁺, 43 [C₃H₇]⁺
Isopropyl Chloride [23][24][25][26]78, 8063, 65 [M-CH₃]⁺; 43 [C₃H₇]⁺ (base peak)

Workflow for Reaction Validation

The following diagram illustrates the logical workflow for validating the successful synthesis of this compound and assessing its purity.

dot

Validation_Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Purification Purification (e.g., Distillation) TLC->Purification Product spot observed PureProduct Purified Product Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Validation Structure & Purity Confirmed NMR->Validation Expected peaks present Impure Impurities Detected NMR->Impure Unexpected peaks IR->Validation Expected functional groups confirmed IR->Impure Unexpected absorptions MS->Validation Correct molecular ion and fragments MS->Impure Unexpected fragments Repurify Re-purify Impure->Repurify Repurify->Purification

Caption: Workflow for the validation of this compound.

By following the provided experimental protocol and utilizing the comparative spectroscopic data, researchers can confidently synthesize and validate this compound for their research and development needs. The provided workflows offer a systematic approach to ensure the quality and purity of the final product.

References

A Comparative Performance Analysis: Diisopropyl Sulfite and Ethylene Sulfite in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparison of diisopropyl sulfite and ethylene sulfite reveals their distinct and specialized roles in advanced scientific applications. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data, to inform the selection of the appropriate compound for specific research needs. While both are organosulfur compounds, their primary applications diverge significantly, with this compound excelling as a reagent in chemical synthesis and ethylene sulfite demonstrating superior performance as an electrolyte additive in energy storage technologies.

Executive Summary

This guide outlines the performance characteristics of this compound and ethylene sulfite in their respective primary applications. Ethylene sulfite is a key component in the advancement of lithium-ion battery technology, where it functions as a film-forming additive to create a stable solid electrolyte interphase (SEI) on battery anodes. This leads to improved battery longevity, efficiency, and safety. This compound, conversely, is a valuable reagent in organic synthesis, particularly for the O-sulfation of complex molecules, a critical process in drug discovery and the development of bioactive compounds. This comparison will delve into the experimental data supporting these applications, providing a clear overview of their performance metrics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and ethylene sulfite is presented below.

PropertyThis compoundEthylene Sulfite
CAS Number 4773-13-1[1]3741-38-6
Molecular Formula C₆H₁₄O₃S[1]C₂H₄O₃S
Molecular Weight 166.24 g/mol [1]108.12 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 103-104 °C159.1 °C
Density 0.975 g/cm³1.426 g/mL at 25 °C
Solubility Soluble in ethanol and ether, slightly soluble in water.Data not readily available, but used in organic carbonate-based electrolytes.

Performance in Primary Applications

Ethylene Sulfite: Enhancing Lithium-Ion Battery Performance

Ethylene sulfite (ES) is a widely studied and effective electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on the surface of the anode, which is crucial for the battery's performance and lifespan. The presence of ES in the electrolyte can suppress the co-intercalation of propylene carbonate (PC) into graphite anodes, a common issue that leads to electrode degradation.

Experimental Data Summary:

Performance MetricElectrolyte CompositionResult
Electrochemical Stability 1M LiPF₆ in EC/DMC/DEC (1:2:2) with 0.3 wt.% ESImproved performance of LiCoO₂/graphite cell.[2]
SEI Formation PC-based electrolyte with 5 vol% ESSuppresses PC co-intercalation into graphite.[3]
C-rate Performance Concentrated LiFSA/ES solutionsSuperior high C-rate performance compared to conventional organic solvents.[4]
Reduction Potential Supermolecular clusters in theoretical modelsTheoretical reduction potential of 1.90-1.93 V, agreeing with the experimental value of 1.8-2.0 V.[5]

Experimental Protocol for Electrochemical Testing:

A common method for evaluating the performance of electrolyte additives like ethylene sulfite involves the assembly and testing of coin cells.

  • Electrode Preparation: Cathodes (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂) and anodes (e.g., graphite) are prepared by casting a slurry of the active material, a binder, and a conductive agent onto a current collector foil. The electrodes are then dried under vacuum.

  • Electrolyte Preparation: The baseline electrolyte is typically a solution of a lithium salt (e.g., 1.2 M LiPF₆) in a mixture of organic carbonates (e.g., ethylene carbonate and ethyl methyl carbonate, 3:7 w/w). Ethylene sulfite is added to this baseline electrolyte at a specified weight percentage.

  • Cell Assembly: Coin cells (e.g., 2032-type) are assembled in an argon-filled glovebox. The cell consists of the cathode, anode, a separator, and the prepared electrolyte.

  • Electrochemical Cycling: The assembled cells are subjected to galvanostatic charge-discharge cycling at a constant temperature (e.g., 30 °C) using a battery cycler. The cycling protocol includes formation cycles at a low C-rate followed by cycling at higher rates to evaluate performance metrics such as capacity retention, coulombic efficiency, and rate capability.

  • Post-mortem Analysis: After cycling, the cells are disassembled, and the electrodes are analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the composition and morphology of the SEI layer.

Mechanism of Action: SEI Formation

The effectiveness of ethylene sulfite as an electrolyte additive stems from its ability to be preferentially reduced on the anode surface during the initial charging cycles of a lithium-ion battery. This reductive decomposition leads to the formation of a stable and protective SEI layer.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer ES Ethylene Sulfite (ES) Anode Graphite Anode ES->Anode Preferential Reduction Li_ion Li⁺ Li_ion->Anode Intercalation Solvent Carbonate Solvent Solvent->Anode Decomposition (Inhibited) SEI Stable SEI Layer (Li₂SO₃, ROSO₂Li, etc.) Anode->SEI Forms SEI->Li_ion Allows Passage SEI->Solvent Blocks O_Sulfation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DIPS This compound Activated_Sulfite Activated Sulfite Intermediate DIPS->Activated_Sulfite Activation Alcohol R-OH (Substrate) Alcohol->Activated_Sulfite Nucleophilic Attack Activator Bu₄NHSO₄ (Activator) Activator->Activated_Sulfite Sulfate_Ester R-OSO₃⁻ (Sulfate Ester) Activated_Sulfite->Sulfate_Ester Sulfation Byproduct Isopropyl Alcohol + Other Byproducts Activated_Sulfite->Byproduct

References

Diisopropyl Sulfite in SEI Layer Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a notable scarcity of specific experimental data on the role of diisopropyl sulfite (DIPS) as a solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. While the importance of the SEI layer in battery performance is well-established, and various sulfur-containing additives have been explored, DIPS remains a largely uncharacterized compound in this context. This guide, therefore, aims to provide a comparative framework based on established alternatives and outlines the necessary experimental validation required to assess the potential of DIPS.

The stability and composition of the SEI layer, formed on the anode surface during the initial charging cycles, are critical for the long-term performance of lithium-ion batteries. This layer must be ionically conductive to allow the passage of lithium ions but electronically insulating to prevent continuous electrolyte decomposition. Additives are commonly introduced to the electrolyte to promote the formation of a stable and effective SEI.

Established SEI-Forming Additives: A Benchmark for Comparison

To objectively evaluate the potential of this compound, it is essential to compare its performance against well-documented SEI-forming additives. Common alternatives include vinylene carbonate (VC), fluoroethylene carbonate (FEC), and other sulfur-containing compounds like ethylene sulfite (ES) and 1,3-propane sultone (PS).

AdditiveKey SEI ComponentsImpact on Battery Performance
Vinylene Carbonate (VC) Poly(VC), lithium alkyl carbonatesImproves coulombic efficiency and capacity retention by forming a stable, polymeric SEI layer. Can increase impedance at higher concentrations.
Fluoroethylene Carbonate (FEC) LiF, polymeric speciesParticularly effective for silicon-based anodes, forming a more flexible and LiF-rich SEI that can accommodate volume changes.
Ethylene Sulfite (ES) Lithium sulfite (Li₂SO₃), lithium alkyl sulfonatesForms a stable SEI at a higher reduction potential than carbonate solvents, leading to improved cycling stability.
1,3-Propane Sultone (PS) Lithium alkyl sulfonates, Li₂SₓKnown to form a robust SEI layer, enhancing thermal stability and cycle life.

Proposed Experimental Validation for this compound (DIPS)

To ascertain the role and efficacy of DIPS as an SEI-forming additive, a series of systematic experimental investigations are required. The following protocols outline the key experiments necessary to generate the data for a comprehensive comparison.

Experimental Protocols

1. Electrochemical Performance Evaluation:

  • Cell Assembly: Assemble coin cells (e.g., CR2032) with a graphite anode, a lithium metal counter electrode, and a standard electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate). Prepare a series of electrolytes with varying concentrations of DIPS (e.g., 0.5%, 1%, 2% by weight) and control electrolytes with established additives like VC and without any additive.

  • Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20) for at least two cycles to ensure the formation of a stable SEI layer.

  • Cycling Performance: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.

  • Rate Capability: Test the cells at different charge and discharge rates to assess their power performance.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the interfacial and charge-transfer resistances.

2. SEI Layer Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): After the formation cycles, carefully disassemble the cells in an inert atmosphere (e.g., an argon-filled glovebox). Harvest the graphite anodes and rinse them with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte. Analyze the surface of the anodes using XPS to identify the chemical composition of the SEI layer. Depth profiling using an argon ion beam can provide information on the layered structure of the SEI.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Image the surface of the cycled anodes to observe the morphology and uniformity of the SEI layer.

Logical Workflow for DIPS Evaluation

To systematically evaluate this compound as an SEI-forming additive, the following logical workflow can be employed. This workflow ensures that comprehensive data is collected to allow for a thorough comparison with existing additives.

DIPS_Evaluation_Workflow cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis SEI Characterization cluster_comparison Comparative Analysis A Electrolyte Preparation (Control, VC, DIPS) B Coin Cell Assembly (Graphite Anode) A->B C Formation Cycling (SEI Formation) B->C D Long-Term Cycling (Capacity, Efficiency) C->D E Rate Capability Testing C->E F Electrochemical Impedance Spectroscopy (EIS) C->F J Data Compilation & Comparison D->J E->J F->J G Cell Disassembly (Inert Atmosphere) H X-ray Photoelectron Spectroscopy (XPS) G->H I Microscopy (SEM/TEM) G->I K Mechanism Elucidation H->K I->K L Performance Validation J->L K->L

Figure 1. A logical workflow for the comprehensive evaluation of this compound (DIPS) as an SEI-forming additive.

Proposed Decomposition Pathway of this compound

While experimental validation is pending, a hypothetical decomposition pathway for this compound on the anode surface during the initial lithiation can be proposed. The sulfite group is expected to be the electrochemically active center.

DIPS_Decomposition DIPS This compound ((CH₃)₂CHO)₂SO Intermediate Radical Anion [((CH₃)₂CHO)₂SO]⁻• DIPS->Intermediate + e⁻, + Li⁺ Products Li₂SO₃ Lithium Sulfite LiOCH(CH₃)₂ Lithium Isopropoxide Organic Species Intermediate->Products Decomposition

Figure 2. A proposed reductive decomposition pathway for this compound on the anode surface.

The reduction of DIPS would likely lead to the formation of lithium sulfite (Li₂SO₃) and lithium isopropoxide (LiOCH(CH₃)₂), along with other organic species. The incorporation of these sulfur-containing inorganic components could potentially form a stable and effective SEI layer.

A Comparative Guide to Cyclic vs. Linear Sulfite Additives in Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

The selection of electrolyte additives is a critical factor in optimizing the performance, longevity, and safety of lithium-ion batteries. Among the various classes of additives, sulfur-containing compounds, particularly sulfites, have garnered significant attention for their ability to form a stable solid electrolyte interphase (SEI) on the anode surface. This guide provides a detailed comparison of cyclic and linear sulfite additives, summarizing their impact on battery performance with supporting experimental data and methodologies.

At a Glance: Performance Comparison

The fundamental difference between cyclic and linear sulfites lies in their molecular structure, which in turn influences their electrochemical behavior and subsequent impact on battery performance. Cyclic sulfites, such as ethylene sulfite (ES), are known for their effective SEI-forming capabilities, particularly in suppressing the co-intercalation of propylene carbonate (PC) in graphite anodes and improving low-temperature performance.[1] In contrast, linear sulfites, like dimethyl sulfite (DMS), are characterized by their low viscosity and potential to enhance ionic conductivity.[2]

Additive TypeKey AdvantagesKey DisadvantagesPrimary Application
Cyclic Sulfites (e.g., Ethylene Sulfite) - Forms a stable and effective SEI.[1] - Suppresses solvent co-intercalation with graphite.[1] - Can improve low-temperature performance.[1]- Can lead to continuous gas generation.[3] - May form a thin and ineffective SEI on the cathode surface.[3]SEI formation on graphite anodes, particularly in PC-based electrolytes.
Linear Sulfites (e.g., Dimethyl Sulfite) - Low viscosity can reduce overall electrolyte viscosity.[4] - Can increase ionic conductivity of the electrolyte.[2]- May exhibit poor cycling performance in conventional carbonate electrolytes. - Can lead to increased irreversible capacity in some systems.As a co-solvent to reduce viscosity and improve ionic conductivity.

Quantitative Performance Data

The following table summarizes the quantitative performance of batteries with cyclic and linear sulfite additives based on available experimental data. It is important to note that direct head-to-head comparisons in identical electrolyte systems and cell configurations are limited in the literature.

Electrolyte SystemAdditiveInitial Coulombic Efficiency (%)Capacity RetentionImpedanceReference
1M LiBOB in GBLNone~65%~70% after 50 cyclesHigh[2]
1M LiBOB in GBLEthylene Sulfite (ES)Showed little benefitShowed little benefit-[2]
1M LiBOB in GBLDimethyl Sulfite (DMS)EnhancedEnhancedLowered[2]
1M LiPF6 in EC/DMC/DEC0.3 wt.% Ethylene Sulfite (ES)ImprovedImproved-[5]

Mechanism of Action: SEI Formation

The primary role of sulfite additives is to be preferentially reduced on the anode surface during the initial charging cycles to form a stable SEI layer. This layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery.

Cyclic Sulfites (Ethylene Sulfite)

Ethylene sulfite is reduced at a higher potential than common cyclic carbonates like ethylene carbonate (EC) and propylene carbonate (PC).[6] This preferential reduction leads to the formation of an SEI layer rich in lithium sulfite (Li₂SO₃) and other organic sulfur compounds.[7] Theoretical studies suggest a multi-step reduction mechanism involving a ring-opening reaction.[6][8]

Linear Sulfites (Dimethyl Sulfite)

Linear sulfites like dimethyl sulfite can also participate in SEI formation.[2] In certain electrolyte systems, such as those containing lithium bis(oxalate)borate (LiBOB), DMS has been shown to form an effective SEI film that mitigates irreversible capacity loss.[2] The decomposition products are thought to modify the composition of the SEI, leading to improved performance in specific electrochemical environments.

SEI_Formation_Comparison cluster_cyclic Cyclic Sulfite (e.g., Ethylene Sulfite) cluster_linear Linear Sulfite (e.g., Dimethyl Sulfite) Cyclic_Sulfite Ethylene Sulfite Cyclic_Reduction Preferential Reduction (Higher Potential) Cyclic_Sulfite->Cyclic_Reduction e⁻, Li⁺ Cyclic_SEI Stable SEI Formation (Li₂SO₃, Organic Sulfites) Cyclic_Reduction->Cyclic_SEI Anode Graphite Anode Cyclic_SEI->Anode Passivates Linear_Sulfite Dimethyl Sulfite Linear_Reduction Reduction on Anode Linear_Sulfite->Linear_Reduction e⁻, Li⁺ Linear_SEI Modified SEI Formation (System Dependent) Linear_Reduction->Linear_SEI Linear_SEI->Anode Passivates

Comparative SEI formation mechanism.

Experimental Protocols

The evaluation of electrolyte additives typically involves a series of electrochemical tests conducted in a controlled environment. Below are generalized methodologies for the key experiments cited.

Cell Assembly
  • Electrode Preparation: Graphite anodes and a suitable cathode (e.g., LiCoO₂, NMC) are punched into circular discs and dried under vacuum at elevated temperatures (e.g., 120°C) for several hours to remove moisture.

  • Electrolyte Preparation: The baseline electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate) is prepared in an argon-filled glovebox. The cyclic or linear sulfite additive is then added to the baseline electrolyte at a specified weight percentage.

  • Coin Cell Assembly: CR2032-type coin cells are assembled in an argon-filled glovebox. The cell consists of the anode, a separator (e.g., Celgard 2400), the cathode, and the prepared electrolyte. A lithium metal foil is often used as the counter and reference electrode in half-cell configurations.

Electrochemical Measurements
  • Cyclic Voltammetry (CV): CV is performed to determine the reduction and oxidation potentials of the electrolyte with the additive. This provides insight into the SEI formation potential. The voltage is typically swept at a slow scan rate (e.g., 0.1 mV/s) between the open-circuit voltage and a low potential (e.g., 0.01 V vs. Li/Li⁺).

  • Galvanostatic Cycling: The cells are cycled at a constant current within a specific voltage range (e.g., 3.0 V to 4.2 V). The cycling performance, including charge-discharge capacities, coulombic efficiency, and capacity retention, is monitored over a number of cycles (e.g., 100 cycles). The C-rate (e.g., C/10 for formation cycles, C/2 for subsequent cycling) determines the charge and discharge current.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the impedance characteristics of the cell, which provides information about the properties of the SEI layer and the charge transfer resistance. The measurement is typically performed at a specific state of charge (e.g., 50% SOC) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrode Drying C Coin Cell Assembly A->C B Electrolyte Formulation (+ Additive) B->C D Cyclic Voltammetry (CV) C->D E Galvanostatic Cycling C->E F Electrochemical Impedance Spectroscopy (EIS) C->F G SEI Formation Potential D->G H Capacity Retention & Coulombic Efficiency E->H I Charge Transfer Resistance F->I

Generalized experimental workflow.

Conclusion

Both cyclic and linear sulfite additives can play a role in modifying the electrolyte and interface characteristics in lithium-ion batteries. Cyclic sulfites, particularly ethylene sulfite, are well-regarded for their ability to form a robust SEI on graphite anodes, which is beneficial for cycling stability. Linear sulfites like dimethyl sulfite, while potentially improving ionic conductivity due to their low viscosity, have shown mixed results and their performance appears to be highly dependent on the specific electrolyte system. The choice between a cyclic and a linear sulfite additive will ultimately depend on the specific requirements of the battery chemistry, including the solvent system, electrode materials, and desired performance characteristics such as cycle life, rate capability, and low-temperature performance. Further direct comparative studies in standardized electrolyte systems are needed to provide a more definitive guide for researchers and battery engineers.

References

Safety Operating Guide

Safe Disposal of Diisopropyl Sulfite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper and safe disposal of diisopropyl sulfite, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to understand the hazards associated with this compound and to take the necessary safety precautions.

1.1. Hazard Identification: this compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area and away from any potential ignition sources such as heat, sparks, or open flames.[1]

1.2. Personal Protective Equipment (PPE): To ensure personal safety, the following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.

Work should be conducted in an area with readily accessible eyewash stations and safety showers.[3]

1.3. Chemical Incompatibility: this compound is incompatible with the following substances and should not be mixed with them during storage or disposal:

  • Strong oxidizing agents

  • Strong bases

  • Strong reducing agents[3]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueReference
CAS Number 4773-13-1[1][2]
Molecular Formula C₆H₁₄O₃S[1][2]
Molecular Weight 166.24 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 170 °C[1]
Flash Point 67 °C[1]
Density 1.01 g/cm³[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following is a general procedural guide.

Step 1: Waste Collection

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be compatible with the chemical; a glass bottle is often suitable.

  • Do not mix this compound with other waste chemicals, especially those listed as incompatible.[4]

  • Fill the waste container to no more than 75% of its capacity to allow for vapor expansion.[5]

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, irritant).

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be a well-ventilated, cool, and dry location, away from heat and ignition sources.[1]

Step 3: Arrange for Professional Disposal

  • This compound should not be disposed of down the drain or in regular trash.

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[6]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Step 4: Spill Management In the event of a spill, follow these procedures:

  • Minor Spills:

    • Immediately alert personnel in the area.

    • If flammable vapors are a risk, extinguish all nearby ignition sources.[7]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound for Disposal assess_hazards 1. Assess Hazards & Don PPE (Goggles, Gloves, Lab Coat) start->assess_hazards collect_waste 2. Collect Waste in a Compatible, Labeled Container assess_hazards->collect_waste spill_management Spill Occurs assess_hazards->spill_management check_fill_level Is Container < 75% Full? collect_waste->check_fill_level collect_waste->spill_management check_fill_level->collect_waste No, use another container seal_container 3. Seal Container Tightly check_fill_level->seal_container Yes store_waste 4. Store in Designated Hazardous Waste Area seal_container->store_waste contact_disposal 5. Contact Licensed Hazardous Waste Company store_waste->contact_disposal provide_sds 6. Provide SDS to Disposal Company contact_disposal->provide_sds end_disposal End: Proper Disposal provide_sds->end_disposal minor_spill Minor Spill: Absorb, Collect, Clean spill_management->minor_spill Assess Severity major_spill Major Spill: Evacuate & Call EHS spill_management->major_spill Assess Severity minor_spill->store_waste Dispose of spill debris

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diisopropyl sulfite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling diisopropyl sulfite in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is classified as a hazardous chemical. It is a combustible liquid that causes skin and serious eye irritation.[1][2]

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Combustible LiquidH227

Source: GHS Classification[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[3] A face shield is recommended when there is a risk of splashing.[3]To protect against serious eye irritation from splashes or vapors.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Chemical-resistant gloves (e.g., nitrile) should be worn.[3] A lab coat should be worn and buttoned.[3]To prevent skin irritation upon contact.[1][2]
Respiratory Protection Use in a well-ventilated area.[4] If ventilation is inadequate, a NIOSH-approved respirator may be required.[3][5]To prevent respiratory tract irritation.
Footwear Closed-toe shoes must be worn.[3]To protect feet from potential spills.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.[4]

  • Preventing Ignition: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use spark-proof tools and explosion-proof equipment.[4] All equipment must be grounded to prevent static discharge.[4]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Storage:

  • Conditions: Store in a cool, well-ventilated place away from heat sources.[1] The recommended storage temperature is between 2-8°C in an inert atmosphere.[1][6]

  • Container: Keep the container tightly closed and sealed in a dry place.[1][4]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[4]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.

  • Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with this compound should also be disposed of as hazardous waste.

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Personnel evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Ventilate the Area contain->neutralize cleanup Collect Contaminated Material into a sealed container neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.